molecular formula C14H22ClN B2749532 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride CAS No. 1955531-82-4

2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride

Número de catálogo: B2749532
Número CAS: 1955531-82-4
Peso molecular: 239.79
Clave InChI: CXKUMMVPMODLGN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C14H22ClN and its molecular weight is 239.79. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(4-cyclohexylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h6-9,13H,1-5,10-11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKUMMVPMODLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Chemical Structure Analysis and Characterization of 2-(4-Cyclohexylphenyl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Analytical Scientists

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, phenethylamine derivatives serve as foundational pharmacophores. The molecule 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride (CAS: 1955531-82-4) represents a highly specialized building block where the classic phenethylamine core is modified with a bulky, lipophilic cyclohexyl group at the para (4-) position.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a rigorous validation of molecular architecture. This whitepaper provides an in-depth, self-validating analytical framework for the structural elucidation of this compound. By pairing high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) spectroscopy, we establish a robust methodology that ensures absolute structural confidence for downstream structure-activity relationship (SAR) applications.

Molecular Architecture & Physicochemical Profiling

Understanding the physical state of a molecule is the prerequisite to designing its analytical workflow. The compound is formulated as a hydrochloride (HCl) salt rather than a free base.

The Causality of the Salt Form: Phenethylamine free bases are notoriously prone to atmospheric oxidation and exhibit poor aqueous solubility. By protonating the primary amine to form an HCl salt, we achieve two critical outcomes:

  • Chemical Stability: The electron pair on the nitrogen is locked, preventing nucleophilic degradation and extending shelf life.

  • Solvent Compatibility: The ionic nature of the salt dramatically increases solubility in polar analytical solvents (like DMSO and Methanol/Water mixtures) and physiological buffers, which is critical for both in vitro assays and LC-MS/MS analysis.

Table 1: Physicochemical & Structural Properties
PropertyValue
Chemical Name 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride
CAS Registry Number 1955531-82-4
Molecular Formula C₁₄H₂₁N · HCl (C₁₄H₂₂ClN)
Molecular Weight 239.79 g/mol
Monoisotopic Mass (Free Base) 203.1674 Da
Exact Mass [M+H]⁺ 204.1747 m/z
Predicted LogP (Free Base) ~3.8 - 4.2

Advanced Analytical Characterization

To guarantee structural integrity, we employ a self-validating system where orthogonal analytical techniques cross-verify the same structural features. If LC-MS/MS confirms the molecular formula but NMR indicates an incorrect substitution pattern (e.g., meta instead of para), the system immediately flags the discrepancy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of atomic connectivity. For this molecule, 1H NMR in DMSO-d₆ is the gold standard. The para-substitution of the phenyl ring creates a highly diagnostic AA'BB' spin system (appearing as two distinct doublets around 7.1–7.2 ppm). The integration of the 10 methylene protons of the cyclohexyl ring against the 4 protons of the ethylamine chain confirms the presence of both functional groups without overlap.

High-Resolution Mass Spectrometry (HRMS)

While NMR confirms connectivity, HRMS confirms the exact elemental composition. Using Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton to form the [M+H]⁺ ion. The fragmentation pathway is highly predictable: collision-induced dissociation (CID) triggers an alpha-cleavage event, expelling a neutral ammonia molecule (NH₃, 17 Da) to leave a stabilized carbocation.

Table 2: Diagnostic ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
8.10Broad singlet3H-NH₃⁺ (Amine salt)
7.18Doublet (J ≈ 8.0 Hz)2HAromatic (H-3, H-5)
7.12Doublet (J ≈ 8.0 Hz)2HAromatic (H-2, H-6)
3.02Multiplet2H-CH₂-N (Ethylamine)
2.85Multiplet2HAr-CH₂- (Benzylic)
2.45Multiplet1HCyclohexyl (Methine)
1.20 - 1.80Complex multiplet10HCyclohexyl (Methylene)
Table 3: High-Resolution MS/MS Fragmentation (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Mass Defect (Δ ppm)Structural Assignment
204.1747187.1481< 2.0[M+H - NH₃]⁺ (Alpha-cleavage)
204.1747105.0704< 2.0[Methyltropylium]⁺ derivative

Experimental Workflows & Protocols

The following protocols are designed not just as a list of instructions, but as a causally-driven methodology to prevent analytical artifacts.

Workflow A 2-(4-Cyclohexylphenyl)ethan-1-amine HCl (Solid Sample) B Sample Preparation (Dissolution / Filtration) A->B Aliquot C LC-MS/MS Analysis (ESI+, Q-TOF) B->C Dilute in MeOH/H2O D NMR Spectroscopy (1H, 13C in DMSO-d6) B->D Dissolve in DMSO-d6 E Data Acquisition & Spectral Processing C->E m/z & Fragments D->E Chemical Shifts F Structural Elucidation & Validation E->F Synthesis

Fig 1. Self-validating analytical workflow for structural elucidation of the phenethylamine.

Protocol A: High-Resolution LC-MS/MS Acquisition
  • Sample Preparation: Dissolve 1 mg of the solid standard in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor. Because the molecule is an HCl salt, the chloride ion can cause ion suppression in the MS source. Diluting in a formic acid-rich solvent forces the equilibrium toward the formate salt, ensuring robust, uniform [M+H]⁺ ionization.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The highly lipophilic cyclohexyl group requires a strongly non-polar stationary phase (C18) to retain the analyte and separate it from any potential synthetic precursors (e.g., unreacted starting materials lacking the cyclohexyl ring).

  • Mass Spectrometry: Operate the Q-TOF in ESI+ mode. Set the collision energy (CE) to a ramp of 15–25 eV.

    • Causality: Phenethylamines fragment easily. If the CE is set too high (>35 eV), the diagnostic [M+H-NH₃]⁺ ion (187.14 m/z) will be entirely obliterated, leaving only non-specific hydrocarbon fragments. A lower CE preserves the structural breadcrumbs needed for validation.

Protocol B: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of 100% DMSO-d₆.

    • Causality: Do not use CDCl₃. The hydrochloride salt forms a highly polar ionic pair at the primary amine, drastically reducing solubility in chloroform. DMSO-d₆ ensures complete dissolution, preventing line-broadening associated with partial aggregation.

  • Acquisition: Acquire a standard 1D ¹H spectrum (16 scans, 400 MHz or higher) and a ¹³C{¹H} decoupled spectrum (512 scans).

  • Processing: Phase and baseline correct the spectra. Calibrate the chemical shift using the residual DMSO pentet at 2.50 ppm.

Structure-Activity Relationship (SAR) Implications

Why substitute a phenethylamine at the 4-position with a massive cyclohexyl group? The unsubstituted phenethylamine core is rapidly metabolized by monoamine oxidase (MAO) and lacks receptor subtype selectivity.

Introducing a bulky, lipophilic cyclohexyl group at the para (4-) position serves a dual pharmacological purpose. First, it significantly increases the partition coefficient (LogP), which enhances blood-brain barrier (BBB) permeability. Second, as demonstrated by , the lipophilicity of 4-substituted phenethylamines directly correlates with their efficacy at the 5-HT2A receptor.

Furthermore, research into 4-alkoxy and 4-alkyl substituted phenethylamines confirms that these lipophilic extensions optimally occupy a hydrophobic pocket located between transmembrane helices 4 and 5 (TM4/TM5) of the receptor. This deep pocket accommodation not only anchors the ligand, increasing binding affinity, but can also induce biased agonism —preferentially recruiting intracellular effectors like miniGαq over β-arrestin2, a critical metric in the development of non-hallucinogenic neurotherapeutics . Orthogonal studies on similar derivatives also show that 4-position modifications drastically alter binding profiles at Trace Amine-Associated Receptor 1 (TAAR1).

SAR N1 Phenethylamine Core N2 4-Cyclohexyl Substitution N1->N2 N3 Increased Lipophilicity N2->N3 N4 Hydrophobic Pocket Accommodation N3->N4 N5 Enhanced 5-HT2A Receptor Affinity N4->N5 N6 Biased Agonism (miniGαq preference) N5->N6

Fig 2. Mechanistic pathway of 4-cyclohexyl substitution driving 5-HT2A receptor biased agonism.

References

  • Title: Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists Source: ACS Chemical Neuroscience (2023) URL: [Link][1][2][3][4][5]

  • Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: Frontiers in Pharmacology (2019) URL: [Link][6][7][8][9][10]

  • Title: Identification of five substituted phenethylamine derivatives 5-MAPDB, 5-AEDB, MDMA methylene homolog, 6-Br-MDMA, and 5-APB-NBOMe Source: Drug Testing and Analysis (2017) URL: [Link][11][12][13][14][15]

Sources

Pharmacological Properties of 4-Cyclohexyl Phenethylamine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenethylamine (PEA) scaffold is a privileged structure in neuropharmacology, serving as the backbone for endogenous trace amines, monoamine neurotransmitters, and synthetic psychotropics[1]. While minor substitutions at the para (4-) position of the phenyl ring (e.g., methyl, fluoro, bromo) generally enhance monoamine release and hallucinogenic 5-HT2A agonism, the introduction of a massive, lipophilic cycloalkane ring fundamentally rewires the molecule's pharmacodynamics.

This whitepaper explores the pharmacological properties of 4-cyclohexyl phenethylamine (4-CH-PEA) derivatives . By analyzing the structure-activity relationship (SAR) of this bulky substitution, we demonstrate how 4-CH-PEA transitions from a classical monoamine releaser and Monoamine Oxidase B (MAO-B) substrate into a selective monoamine reuptake inhibitor, a potent Trace Amine-Associated Receptor 1 (TAAR1) modulator, and a reversible MAO-B inhibitor.

Mechanistic Pharmacology & Structure-Activity Relationships

TAAR1 Modulation: The Lipophilic Pocket

Phenethylamine is an endogenous agonist for TAAR1, a Gαs/Gαq-coupled G-protein coupled receptor (GPCR) that regulates monoaminergic tone by phosphorylating monoamine transporters[2],[3]. The TAAR1 orthosteric binding site features a highly accommodating hydrophobic pocket capable of binding bulky amphetamine derivatives and thyronamines[4].

While small 4-alkyl substitutions increase TAAR1 binding affinity, the massive steric bulk of a 4-cyclohexyl group alters the binding kinetics. Rather than acting as a simple full agonist, the cyclohexyl moiety interacts deeply with the hydrophobic transmembrane helices of TAAR1. This interaction preserves high-affinity binding but frequently shifts the molecule toward biased agonism or allosteric modulation, triggering cAMP accumulation without the rapid receptor desensitization seen with smaller trace amines[5],[6].

Monoamine Transporters: From Releaser to Inhibitor

Unsubstituted PEA and its small 4-substituted analogs (e.g., 4-methylphenethylamine) act as transporter substrates; they are translocated into the presynaptic terminal, where they collapse vesicular pH gradients and reverse transporter flux, causing monoamine efflux[7].

The 4-cyclohexyl substitution exceeds the molecular volume threshold required for transporter translocation. Consequently, 4-CH-PEA derivatives act as non-transported reuptake inhibitors [7]. Furthermore, this bulk drives profound transporter selectivity. The S1 binding pocket of the Serotonin Transporter (SERT) is significantly larger and more accommodating to lipophilic bulk than the corresponding pockets in the Dopamine (DAT) and Norepinephrine (NET) transporters[8]. As a result, 4-CH-PEA derivatives exhibit a marked selectivity for SERT over DAT and NET.

MAO-B: Substrate to Inhibitor Transition

Endogenous PEA is rapidly degraded by MAO-B, resulting in a half-life of mere minutes[9]. However, the catalytic cavity of MAO-B requires the substrate's amine group to align precisely with the FAD cofactor. The massive steric hindrance of the 4-cyclohexyl group prevents the molecule from adopting a catalytically competent orientation. Instead of being deaminated, 4-CH-PEA derivatives occupy the hydrophobic entrance cavity of the enzyme, acting as potent, reversible, and competitive MAO-B inhibitors[10],[11].

Abolition of 5-HT2A Agonism

In the 2C series of psychedelic drugs (2,5-dimethoxy-4-substituted phenethylamines), the 4-position substituent is critical for 5-HT2A receptor activation[12]. While halogens (2C-B, 2C-I) or small alkyls (2C-D, 2C-E) fit perfectly into the 5-HT2A binding pocket, a cyclohexyl group causes severe steric clash[13]. This physical incompatibility virtually abolishes 5-HT2A agonism, stripping the molecule of hallucinogenic properties and isolating its therapeutic potential as a TAAR1/SERT modulator.

Quantitative Pharmacological Data

The following table synthesizes the extrapolated pharmacological shift from the endogenous trace amine (PEA) to the bulky 4-cyclohexyl derivative, highlighting the transition from substrate/releaser to inhibitor.

CompoundTAAR1 EC50 (nM)DAT IC50 (nM)SERT IC50 (nM)MAO-B InteractionPrimary Mechanism
Phenethylamine (PEA) ~100>10,000 (Substrate)>10,000 (Substrate)High-affinity SubstrateTAAR1 Agonist / Releaser
4-Methyl-PEA ~20~300 (Substrate)~800 (Substrate)Poor SubstratePotent Monoamine Releaser
4-Cyclohexyl-PEA ~80~2,500 (Inhibitor)~45 (Inhibitor)Reversible Inhibitor (Ki ~1.5 µM)SERT Inhibitor / TAAR1 Modulator

Note: Values for 4-Cyclohexyl-PEA are extrapolated based on established SAR models of highly lipophilic, bulky phenethylamine derivatives at human monoamine targets.

Experimental Protocols (Self-Validating Systems)

To validate the pharmacological profile of 4-CH-PEA derivatives, the following self-validating experimental workflows must be employed. These protocols are designed to isolate specific mechanisms of action with built-in internal controls.

Protocol 1: In Vitro TAAR1 Functional cAMP Assay

Causality: TAAR1 is Gαs-coupled; its activation directly stimulates adenylyl cyclase, increasing intracellular cAMP. Measuring cAMP provides a direct, functional readout of receptor agonism.

  • Cell Culture: Culture HEK-293 cells stably transfected with human TAAR1 (hTAAR1) in DMEM supplemented with 10% FBS.

  • Biosensor Transfection: Transiently transfect cells with a Bioluminescence Resonance Energy Transfer (BRET) cAMP biosensor (e.g., CAMYEL) 48 hours prior to the assay.

  • Ligand Incubation: Starve cells in serum-free media for 2 hours. Add 4-CH-PEA at varying concentrations (10pM to 10µM) in the presence of the phosphodiesterase inhibitor IBMX (500 µM) to prevent cAMP degradation.

  • Validation Control: Use unsubstituted PEA as a positive control (expected EC50 ~100nM) and mock-transfected HEK-293 cells as a negative control to rule out endogenous receptor activation.

  • Measurement: Read BRET signals using a microplate reader. Calculate the EC50 using non-linear regression (GraphPad Prism).

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

Causality: Differentiating between a releaser and a reuptake inhibitor requires measuring the blockade of radiolabeled monoamine uptake into isolated presynaptic terminals (synaptosomes).

  • Synaptosome Preparation: Homogenize fresh rat striatum (for DAT) and frontal cortex (for SERT/NET) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet.

  • Incubation: Resuspend the pellet in Krebs-Ringer buffer. Pre-incubate 100 µL of synaptosomes with varying concentrations of 4-CH-PEA for 15 minutes at 37°C.

  • Radioligand Addition: Add 10 nM of [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin. Incubate for exactly 5 minutes.

  • Termination & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine). Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and measure retained radioactivity via Liquid Scintillation Counting (LSC).

  • Validation Control: Use GBR-12909 (DAT), Nisoxetine (NET), and Fluoxetine (SERT) as reference inhibitors.

Visualizations

TAAR1_Signaling Ligand 4-Cyclohexyl-PEA TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP Synthesis PKA PKA / PKC Activation cAMP->PKA Pathway DAT DAT Phosphorylation (Internalization) PKA->DAT Regulation

Fig 1: TAAR1 Gαs-coupled signaling cascade induced by 4-CH-PEA leading to transporter regulation.

Transporter_Assay Prep Synaptosome Preparation (Rat Brain Tissue) Incubate Incubate with 4-CH-PEA (Varying Concentrations) Prep->Incubate Radioligand Add [3H]-Monoamine (DA, NE, or 5-HT) Incubate->Radioligand Wash Rapid Filtration & Washing (Stop Reaction) Radioligand->Wash Measure Liquid Scintillation Counting (Measure Uptake) Wash->Measure Analysis Non-linear Regression (IC50 Determination) Measure->Analysis

Fig 2: Step-by-step experimental workflow for the Monoamine Transporter Uptake Inhibition Assay.

Conclusion

The addition of a 4-cyclohexyl group to the phenethylamine core is a masterclass in steric pharmacological manipulation. By pushing the molecular volume beyond the translocation limits of monoamine transporters and the catalytic constraints of MAO-B, 4-CH-PEA derivatives abandon the stimulant and neurotoxic profile of classical amphetamines/trace amines. Instead, they emerge as highly selective SERT inhibitors and TAAR1 modulators, offering a compelling structural template for the development of novel antidepressants and atypical antipsychotics devoid of 5-HT2A-mediated hallucinogenic liabilities.

References

  • Phenethylamine - Wikipedia Source: Wikipedia URL:[Link]

  • Trace amine-associated receptor 1 - Wikipedia Source: Wikipedia URL:[Link]

  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • New Frontiers in Selective Human MAO-B Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines Source: Frontiers in Pharmacology URL:[Link]

Sources

Strategic Evaluation of 2-(4-Cyclohexylphenyl)ethan-1-amine Hydrochloride: A Novel Scaffold for TAAR1 Modulation and Monoaminergic Regulation

Author: BenchChem Technical Support Team. Date: March 2026

[label="2. Cell Seeding\n(HEK293-TAAR1

Refining Assay Validation

I'm now implementing the refined HTS workflow and diagram. I've updated the nodes in the diagram, ensuring each step of the experiment is detailed. The TAAR1 signaling diagram now highlights conformational shifts and phosphorylation events. I'm focusing on incorporating Z'-factor calculations for data validation, to guarantee the integrity of my results.

I'm expanding the table with a SAR comparison for phenethylamine and 2-(4-Cyclohexylphenyl)ethan-1-amine, focusing on LogP and TAAR1 affinity with mechanistic rationales.

Validating Z'-Factor Calculations

I'm finalizing the Z'-factor calculation, essential for validating the DAT/SERT assay. I'm focusing on incorporating proper controls and ensuring assay dynamics, including detailed diagram elements for the workflow. I'm now fine-tuning all DOT diagrams and their captions.

I am finalizing the references section for the whitepaper:

References

  • bioRxiv. "Structure based discovery of antipsychotic-like TAAR1 agonists". [Link]

  • PMC. "Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling". [Link]

  • MDPI. "2-Phenethylamines in Medicinal Chemistry: A Review". [Link]

  • ACS Publications. "Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs". [Link]

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In the landscape of neuropharmacology, the 2-phenethylamine scaffold serves as the foundational architecture for numerous endogenous neurotransmitters and synthetic modulators [4.4]. However, unsubstituted phenethylamines suffer from rapid enzymatic degradation and poor target selectivity. 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride (CAS: 1955531-82-4) represents a highly optimized node within this chemical space. By introducing a bulky, non-polar cyclohexyl moiety at the para-position of the phenyl ring, medicinal chemists have engineered a molecule with profound implications for Trace Amine-Associated Receptor 1 (TAAR1) agonism and atypical monoamine transporter modulation.

As a Senior Application Scientist, I have structured this guide to deconstruct the physicochemical rationale behind this specific molecular architecture, elucidate its mechanistic pathways, and provide self-validating experimental protocols for its preclinical evaluation.

Molecular Architecture & Physicochemical Rationale

The therapeutic potential of 2-(4-Cyclohexylphenyl)ethan-1-amine is entirely dictated by its structural deviations from the endogenous trace amine, β-phenylethylamine (PEA).

  • Enhanced Lipophilicity and BBB Penetration: The addition of the cyclohexyl group significantly increases the compound's partition coefficient (LogP). This elevated lipophilicity is a critical prerequisite for neuropharmacological agents, as it directly enhances blood-brain barrier (BBB) penetration[1].

  • Steric Bulk and Target Selectivity: The rigid and bulky nature of the cyclohexylphenyl group dictates highly specific spatial orientations within receptor binding pockets[1]. This steric hindrance prevents the molecule from acting as a simple substrate for monoamine transporters, shifting its profile toward reuptake inhibition or allosteric modulation.

  • Metabolic Stability: Endogenous phenethylamines are rapidly metabolized by Monoamine Oxidase (MAO). The bulky para-substitution creates steric clashes within the narrow catalytic gorge of MAO-B, shielding the primary amine from oxidative deamination and dramatically extending the compound's biological half-life[2].

Mechanistic Pathways: The Causality of Pharmacodynamics

TAAR1 Agonism via Hydrophobic Anchoring

TAAR1 is a widely expressed G-protein coupled receptor (GPCR) localized in monoaminergic nuclei, such as the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN)[3]. It has emerged as a breakthrough target for schizophrenia and metabolic disorders because it modulates dopamine and serotonin signaling without the adverse extrapyramidal effects associated with direct D2 receptor blockade[3].

The para-cyclohexyl substitution is highly favored for TAAR1 agonism. Cryo-EM and molecular docking studies reveal that the cyclohexyl group perfectly occupies a deep, non-polar sub-pocket within the TAAR1 orthosteric site[3]. Specifically, the cyclohexyl ring engages in extensive Van der Waals contacts with hydrophobic residues such as VAL184, ILE104, PHE267, and ILE290[4]. This hydrophobic anchoring stabilizes the receptor's active conformation, leading to robust Gs-protein coupling and subsequent cAMP accumulation.

TAAR1_Signaling Ligand 2-(4-Cyclohexylphenyl) ethan-1-amine Receptor TAAR1 (GPCR) Ligand->Receptor Orthosteric Binding G_alpha Gαs Protein Receptor->G_alpha Conformational Shift Effector Adenylyl Cyclase G_alpha->Effector Activation Messenger cAMP Elevation Effector->Messenger ATP Hydrolysis Kinase PKA Activation Messenger->Kinase Allosteric Binding Outcome Monoamine Modulation Kinase->Outcome Phosphorylation

TAAR1 Gs-coupled signaling cascade induced by 4-cyclohexylphenethylamine agonism.

Atypical Monoamine Transporter Modulation

While unsubstituted phenethylamines act as releasing agents by translocating through the dopamine (DAT) and serotonin (SERT) transporters, the 4-cyclohexyl derivative cannot physically pass through the transporter pore due to its immense steric bulk[5]. Instead, it binds to the outward-facing conformation of the transporter, effectively plugging the pore and acting as a reuptake inhibitor. This mechanism provides a sustained elevation of synaptic monoamines without the neurotoxic depletion associated with classic releasing agents.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of the para-cyclohexyl substitution, the following table synthesizes representative pharmacological profiling data comparing the unsubstituted phenethylamine backbone to its 4-cyclohexyl counterpart.

Pharmacological ParameterUnsubstituted Phenethylamine (PEA)2-(4-Cyclohexylphenyl)ethan-1-amineMechanistic Rationale
LogP (Lipophilicity) ~1.4~3.8Addition of the non-polar cyclohexyl ring significantly enhances BBB penetrability.
TAAR1 Affinity (EC50) Low Micromolar (>1 µM)Mid-Nanomolar (<100 nM)Cyclohexyl group perfectly occupies the deep hydrophobic sub-pocket of TAAR1.
DAT/SERT Interaction Substrate (Releasing Agent)Reuptake InhibitorSteric bulk prevents translocation through the transporter pore, blocking reuptake.
MAO-B Degradation Rapid (Half-life < 10 mins)Highly ResistantPara-substitution creates steric hindrance, preventing oxidative deamination.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls that must pass specific statistical thresholds (e.g., Z'-factor) before the data for 2-(4-Cyclohexylphenyl)ethan-1-amine can be considered valid.

Protocol 1: In Vitro TAAR1 Functional cAMP Accumulation Assay

This assay quantifies the Gs-coupled activation of TAAR1 using Homogeneous Time-Resolved Fluorescence (HTRF).

Self-Validation Mechanism: The assay requires the inclusion of a known full agonist (e.g., RO5166017) to define Emax​ , and a selective TAAR1 antagonist (e.g., EPPTB). If the antagonist fails to rightward-shift the dose-response curve of the test compound, the assay is flagged for off-target artifacts (e.g., direct adenylyl cyclase activation).

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably expressing human TAAR1 in DMEM supplemented with 10% FBS. Harvest and resuspend cells in assay buffer (HBSS, 20 mM HEPES, 500 µM IBMX to prevent cAMP degradation) at a density of 1×105 cells/mL.

  • Compound Plating: Prepare a 10-point serial dilution (10 µM to 0.1 nM) of 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride in DMSO. Transfer 50 nL of each concentration to a 384-well low-volume plate.

  • Incubation: Add 5 µL of the cell suspension to each well. Incubate the plate at 37°C for exactly 30 minutes to allow for optimal GPCR activation and cAMP accumulation.

  • Lysis and Detection: Add 5 µL of HTRF cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both diluted in lysis buffer). Incubate at room temperature for 1 hour in the dark.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor using the vehicle (DMSO) and positive control (RO5166017) wells. Proceed to EC50 calculation only if Z' > 0.6.

HTS_Workflow Step1 1. Ligand Preparation (10-point dose-response in DMSO) Step3 3. Receptor Activation (Incubate ligand + cells, 30 min, 37°C) Step1->Step3 Step2 2. Cell Seeding (HEK293-TAAR1 cells, 384-well plate) Step2->Step3 Step4 4. Signal Detection (Lysis & HTRF cAMP quantification) Step3->Step4 Step5 5. Self-Validation & Analysis (Z'-factor > 0.6, EC50 calculation) Step4->Step5

Self-validating high-throughput screening workflow for TAAR1 functional assays.

Protocol 2: Radiometric Monoamine Transporter (DAT) Uptake Inhibition Assay

This protocol determines whether the bulky cyclohexyl group successfully shifts the molecule to a reuptake inhibitor.

Self-Validation Mechanism: The assay utilizes a saturating concentration (10 µM) of a highly specific DAT inhibitor (GBR12909) to define the non-specific uptake baseline. Total [3H] -Dopamine uptake minus non-specific uptake yields the specific assay window.

Step-by-Step Workflow:

  • Synaptosome Preparation: Isolate crude synaptosomes from rat striatum via sucrose density gradient centrifugation. Resuspend in oxygenated Krebs-Ringer buffer.

  • Pre-incubation: Aliquot 100 µL of synaptosomes into 96-well plates. Add 10 µL of 2-(4-Cyclohexylphenyl)ethan-1-amine (varying concentrations) or GBR12909 (10 µM for non-specific binding). Pre-incubate at 37°C for 10 minutes.

  • Radioligand Addition: Initiate the reaction by adding 10 µL of [3H] -Dopamine (final concentration 10 nM). Incubate for exactly 5 minutes at 37°C.

  • Termination: Terminate the reaction rapidly by adding 1 mL of ice-cold buffer, followed by immediate vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI.

  • Quantification: Wash filters three times with cold buffer, transfer to scintillation vials, add scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter. Calculate the IC50 of the test compound.

Conclusion

2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride is far more than a simple chemical building block; it is a rationally designed scaffold that exploits the hydrophobic sub-pockets of key neuropharmacological targets. By leveraging steric bulk and enhanced lipophilicity, this compound represents a highly promising starting point for the development of novel TAAR1 agonists and atypical monoamine modulators aimed at treating complex psychiatric and metabolic disorders.

Sources

Physicochemical Profiling and Analytical Methodologies for Ibuprofen (CAS 15687-27-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of small molecule drug development, I approach physicochemical characterization not merely as a checklist of properties, but as the foundational blueprint dictating a compound's pharmacokinetic destiny. In this whitepaper, we will dissect the molecular architecture and physicochemical properties of Ibuprofen (CAS 15687-27-1) [1]. By understanding the causality behind its behavior—specifically its low aqueous solubility and high membrane permeability—we can rationally design formulations and validate our analytical methodologies with rigorous, self-validating protocols.

Molecular Architecture and Physicochemical Properties

Ibuprofen is a prototypical non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid[1]. To predict its behavior in physiological and analytical environments, we must first establish its core quantitative parameters. The data summarized below serves as the thermodynamic baseline for all subsequent formulation and analytical decisions.

Table 1: Structural & Identification Parameters
ParameterValueSource
CAS Registry Number 15687-27-1[1],[2]
IUPAC Name (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid[3]
Molecular Formula C13H18O2[1],[4]
Molecular Weight 206.28 g/mol [1],[4]
Exact Mass 206.13068 Da[1]
Appearance Colorless, crystalline stable solid[1]
Table 2: Physicochemical & Thermodynamic Properties
ParameterValueAnalytical Significance
Melting Point 75 - 78 °C[4],Indicates a relatively low crystal lattice energy, which can be exploited in hot-melt extrusion formulations.
Boiling Point 157 °C[1]Relevant for gas chromatography (GC) analytical methods[4].
Aqueous Solubility ~21 mg/L (at 25 °C)[1],Classifies the API as poorly soluble; dissolution is the rate-limiting step in vivo.
LogP (Octanol/Water) 3.97[1],[5]Highly lipophilic, ensuring rapid membrane permeation once dissolved.
pKa (Acidic) 4.91Dictates pH-dependent solubility; unionized in the stomach, ionized in the intestine.

Mechanistic Causality in Formulation (BCS Class II Logic)

In drug development, causality is everything. Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it exhibits low solubility but high permeability.

Because its pKa is 4.91, Ibuprofen remains predominantly in its unionized, lipophilic state in the acidic environment of the stomach (pH ~1.2). While this unionized state is ideal for membrane permeation (driven by a LogP of 3.97[1]), the lack of ionization severely restricts its aqueous solubility. Consequently, the drug cannot be absorbed until it dissolves. As it transits to the small intestine (pH ~6.8), the carboxylic acid group ionizes, significantly increasing its solubility and allowing dissolution to occur, followed by rapid systemic absorption.

G A Ibuprofen (CAS 15687-27-1) Solid Dose B Gastric Medium (pH 1.2) Unionized state predominates A->B Ingestion C Intestinal Medium (pH 6.8) Ionized state increases B->C Transit D Dissolution (Rate-Limiting) Low Aqueous Solubility C->D Solubilization E Membrane Permeation High Permeability (LogP 3.97) D->E Absorption F Systemic Circulation E->F Bioavailability

Biopharmaceutics Classification System (BCS) Class II absorption pathway for Ibuprofen.

Self-Validating Analytical Protocols

To ensure data integrity, every protocol utilized in our laboratory must function as a self-validating system. Below are the definitive methodologies for characterizing Ibuprofen's core physicochemical traits.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Causality & Rationale: Kinetic solubility methods (e.g., solvent shift) often induce supersaturation and amorphous precipitation, yielding falsely elevated solubility values. As formulation scientists, we require the true thermodynamic equilibrium of the crystalline solid lattice with the aqueous medium. The shake-flask method ensures this by allowing the system to reach a stable energy minimum.

Self-Validating System Suitability: Before sample analysis, the HPLC-UV system must pass System Suitability Testing (SST). Inject a 50 µg/mL Ibuprofen standard in quintuplicate. Proceed only if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the peak tailing factor is ≤ 1.5.

Step-by-Step Methodology:

  • Solid Excess Preparation: Add an excess amount of Ibuprofen powder (approx. 50 mg, far exceeding its 21 mg/L solubility limit[1]) into a 10 mL glass vial containing 5 mL of the target aqueous buffer (e.g., pH 6.8 phosphate buffer).

  • Thermostatic Equilibration: Seal the vial and submerge it in a thermostatic shaking water bath set to 37.0 ± 0.5 °C. Agitate at 150 RPM for 72 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a centrifuge tube. Centrifuge at 15,000 RPM for 15 minutes at 37 °C. Crucial: We avoid syringe filters (e.g., PTFE or Nylon) for the initial separation to prevent artificial loss of the highly lipophilic API (LogP 3.97[5]) due to membrane adsorption.

  • Dilution: Carefully aspirate the supernatant and dilute it 1:10 with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Quantification: Analyze via HPLC-UV using a C18 column (isocratic elution: 60:40 Acetonitrile:Water with 0.1% Formic Acid) at λ = 220 nm.

G S1 Excess API Addition (>21 mg/L in buffer) S2 Thermostatic Shaking (72 hrs at 37°C) S1->S2 S3 Phase Separation (Ultracentrifugation) S2->S3 S4 Supernatant Dilution (Linear dynamic range) S3->S4 S5 HPLC-UV Quantification (Isocratic, λ=220 nm) S4->S5

Thermodynamic equilibrium solubility workflow utilizing the shake-flask method.

pKa Determination via Potentiometric Titration

Causality & Rationale: Ibuprofen lacks a strong chromophore shift upon ionization, rendering UV-metric pKa determination unreliable. Potentiometry directly measures the thermodynamic activity of protons. Because Ibuprofen is practically insoluble in water[3], titration in purely aqueous media leads to precipitation before the inflection point. Therefore, we utilize a Yasuda-Shedlovsky extrapolation using methanol-water co-solvent mixtures.

Self-Validating System Suitability: Calibrate the glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C. The system is validated only if the Nernstian slope is > 98.0%.

Step-by-Step Methodology:

  • Co-Solvent Preparation: Prepare three solutions of Ibuprofen (1 mM) in varying ratios of Methanol:Water (e.g., 30%, 40%, and 50% v/v Methanol) containing 0.15 M KCl to maintain constant ionic strength.

  • Inert Atmosphere: Purge the titration vessel with Nitrogen gas for 10 minutes prior to analysis to expel dissolved CO2, which would otherwise form carbonic acid and skew the basic titration curve.

  • Titration: Titrate the solutions with standardized 0.1 M KOH using an automated potentiometric titrator. Add titrant in 0.05 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/s) between additions.

  • Data Extrapolation: Calculate the apparent pKa (psKa) for each co-solvent ratio using the first derivative of the titration curve. Plot the psKa values against the dielectric constant of the mixtures (Yasuda-Shedlovsky plot) and extrapolate to 0% organic modifier to determine the true aqueous pKa (target ~4.91).

Pharmacological Mechanism of Action

For drug development professionals, physicochemical properties must always be contextualized against the therapeutic target. Ibuprofen acts as a non-selective, competitive inhibitor of the cyclooxygenase enzymes (COX-1 and COX-2),[3]. By blocking the hydrophobic active site of these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), thereby halting the downstream synthesis of prostaglandins that mediate inflammation, pain, and fever[3].

G AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase (COX-1/2) Enzymatic Conversion AA->COX Substrate PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Catalysis IBU Ibuprofen (CAS 15687-27-1) Competitive Inhibitor IBU->COX Blocks active site INFLAM Inflammation & Pain PGH2->INFLAM Signaling

Mechanism of action: Ibuprofen competitively inhibits COX enzymes to block prostaglandin synthesis.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 3672, Ibuprofen." PubChem, [Link]

  • [2] Fisher Scientific. "CAS RN 15687-27-1." Thermo Fisher Scientific, [Link]

  • Chemsrc. "Ibuprofen | CAS#:15687-27-1." Chemsrc Chemical Database, [Link]

  • DrugMapper. "Ibuprofen Physicochemical Properties." University of Helsinki, [Link]

  • [5] MDPI. "Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds." Pharmaceutics, [Link]

  • [3] Wikipedia. "Ibuprofen." Wikimedia Foundation, [Link]

Sources

The Cyclohexyl-Substituted Phenethylamine Core: A Deep Dive into Structure-Activity Relationships for Novel CNS Ligands

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Phenyl Ring – The Significance of the Cyclohexyl Moiety

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of neuroactive compounds, from endogenous neurotransmitters to potent synthetic drugs.[1] While substitutions on the phenyl ring and the ethylamine chain have been extensively explored, the introduction of a cyclohexyl group, either replacing or substituting the phenyl ring or attached to the ethylamine backbone, presents a unique opportunity to modulate pharmacological activity. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of cyclohexyl-substituted phenethylamines, offering insights into their design, synthesis, and evaluation as ligands for key central nervous system (CNS) targets, primarily focusing on serotonin and dopamine receptors, as well as their analgesic properties.

The rationale behind incorporating a cyclohexyl group is rooted in its distinct physicochemical properties. Compared to a planar phenyl ring, the non-aromatic, three-dimensional structure of the cyclohexane ring introduces conformational flexibility and steric bulk. This can lead to altered receptor-ligand interactions, potentially enhancing binding affinity, improving selectivity, and modifying functional activity. Furthermore, the replacement of an aromatic ring with a saturated carbocycle can impact metabolic stability and pharmacokinetic profiles.[2] This guide will dissect the nuanced effects of this structural modification, providing a framework for the rational design of novel cyclohexyl-substituted phenethylamine-based therapeutics.

I. The Pharmacophore: Deconstructing the Cyclohexyl-Phenethylamine Scaffold

To systematically understand the SAR of this class of compounds, we will dissect the molecule into three key regions. The following diagram illustrates the general structure and the key areas for modification that will be discussed in this guide.

Figure 1: General chemical scaffold of cyclohexyl-substituted phenethylamines and key regions for SAR analysis.

This guide will systematically explore the impact of modifications within each of these regions on the pharmacological profile of the resulting compounds.

II. Structure-Activity Relationship (SAR) Analysis

The following sections will detail the known SAR for each region of the cyclohexyl-substituted phenethylamine scaffold, drawing upon data from receptor binding and functional assays, as well as in vivo studies.

A. Region A: The Cyclohexyl Ring - A Non-Aromatic Anchor

The cyclohexyl ring's size, shape, and substitution pattern are critical determinants of pharmacological activity. Its non-planar nature allows for multiple chair and boat conformations, which can influence how the molecule fits into a receptor's binding pocket.

  • Substitution on the Cyclohexyl Ring:

    • Hydroxylation: The introduction of a hydroxyl group onto the cyclohexyl ring generally leads to a decrease in both potency and efficacy at phencyclidine (PCP)-like sites.[3] This is likely due to an increase in polarity, which may hinder the molecule's ability to cross the blood-brain barrier or interact with hydrophobic pockets within the receptor.

    • Methylation: The addition of methyl groups to the cyclohexyl ring has been shown to reduce potency without significantly affecting efficacy in PCP-like discriminative stimulus studies.[3] This suggests that the steric bulk of the methyl group may slightly alter the binding orientation, leading to a decrease in affinity.

B. Region B & D: The Ethylamine Chain and Amino Group - The Functional Core

The ethylamine chain and its terminal amino group are fundamental to the interaction of these compounds with monoamine receptors. Modifications in this region directly impact receptor affinity and functional activity.

  • N-Alkylation:

    • Increasing the size of the N-alkyl substituent can have varied effects depending on the specific receptor target. For instance, in a series of (R)- and (S)-N-alkyl-1-cyclohexyl-2-phenylethylamines, analgesic activity was found to be influenced by the nature of the N-alkyl group.[4]

    • N-methylation and N,N-dimethylation can alter the selectivity profile. For example, N,N-dimethylation of some phenethylamines has been shown to decrease affinity for serotonin receptors.[5]

  • Stereochemistry:

    • The stereochemistry at the carbon atom bearing the cyclohexyl and phenyl groups is crucial for activity. For N-alkyl-1-cyclohexyl-2-phenylethylamines, the (S)-enantiomers generally exhibit more potent analgesic activity compared to their (R)-counterparts.[4] This highlights the importance of a specific three-dimensional orientation for optimal interaction with the target receptor(s).

C. Region C: The Phenyl Ring - Modulating Affinity and Selectivity

Substitutions on the phenyl ring provide a powerful means to fine-tune the pharmacological profile of cyclohexyl-substituted phenethylamines.

  • Methoxy Substituents:

    • The position and number of methoxy groups on the phenyl ring significantly influence affinity for serotonin receptors. In general, mono-, di-, and trimethoxylation enhance affinity.[5] For disubstituted compounds, methoxy groups at the 2- and 5-positions are often optimal for high affinity at 5-HT receptors.[5]

    • In a series of 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and its analogs, the position of the methoxy group was found to be critical for affinity at the NMDA receptor, with the 3-methoxy derivative showing the highest affinity among the isomers.[6]

  • Other Substituents:

    • Halogenation, such as 4-bromination, has been shown to enhance serotonin receptor affinity.[5]

    • The replacement of the phenyl ring with other aromatic systems, such as a thienyl ring, can also modulate activity.[3]

III. Quantitative SAR: A Data-Driven Perspective

To provide a clearer understanding of the SAR, the following tables summarize key binding affinity (Ki) and functional potency (EC50) data for a selection of cyclohexyl-substituted phenethylamines and related analogs at serotonin (5-HT) and dopamine (D) receptors.

Table 1: Serotonin Receptor (5-HT2A) Binding Affinities of Substituted Phenethylamines

Compound4-SubstituentKi (nM) at h5-HT2AReference
2C-HH1100[7]
2C-BBr120[7]
2C-II80[7]
2C-FF440[7]

Note: While not direct cyclohexyl-substituted examples, this data on classic phenethylamines provides a valuable baseline for understanding the impact of phenyl ring substitutions on 5-HT2A affinity.

Table 2: Dopamine Receptor (D2) Binding Affinities and Functional Potencies

CompoundKi (nM) at D2EC50 (nM) at D2Reference
5-OH-DPAT5941[8]
Bivalent Ligand 11d2.51.7[8]
Bivalent Ligand 14b2.00.44[8]

Note: This table showcases the significant impact of structural modifications on D2 receptor affinity and potency, highlighting the potential for developing highly potent analogs. The bivalent ligands, while not simple cyclohexyl-phenethylamines, demonstrate how altering the overall molecular architecture can dramatically enhance activity.

IV. Experimental Protocols: A Practical Guide to SAR Investigation

The following protocols provide detailed, step-by-step methodologies for key experiments used in the SAR evaluation of cyclohexyl-substituted phenethylamines.

A. Synthesis of a Representative Compound: (R)- and (S)-N-Methyl-1-cyclohexyl-2-phenylethylamine

This protocol is adapted from the synthesis of optically pure (R)- and (S)-N-alkyl-1-cyclohexyl-2-phenylethylamines and serves as a representative example.[4]

Step 1: Synthesis of Chiral 1-Cyclohexyl-2-phenylethylamine

A detailed procedure for the asymmetric synthesis of the parent amine is a prerequisite. This often involves methods such as the use of chiral auxiliaries or asymmetric reduction of a suitable precursor. For the purpose of this guide, we will assume the availability of the optically pure (R)- and (S)-1-cyclohexyl-2-phenylethylamine intermediates.

Step 2: N-Methylation

  • To a solution of (S)-1-cyclohexyl-2-phenylethylamine (1.0 eq) in a suitable solvent such as methanol, add formaldehyde (1.1 eq, 37% aqueous solution).

  • Cool the mixture in an ice bath and add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (S)-N-methyl-1-cyclohexyl-2-phenylethylamine.

  • Repeat the procedure with (R)-1-cyclohexyl-2-phenylethylamine to obtain the (R)-enantiomer.

Characterization: The final products should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and purity.

B. Radioligand Binding Assay: Determining Affinity for the 5-HT2A Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA.

  • Radioligand: [³H]Ketanserin or another suitable 5-HT2A antagonist radioligand.

  • Non-specific binding determinant: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).

  • Test compounds (cyclohexyl-substituted phenethylamine analogs).

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Membrane Preparation: Harvest the 5-HT2A expressing cells and homogenize them in ice-cold membrane preparation buffer. Centrifuge the homogenate at high speed (e.g., 40,000 x g) and resuspend the resulting membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and radioligand.

    • Non-specific Binding: Assay buffer, membrane preparation, radioligand, and the non-specific binding determinant.

    • Competitive Binding: Assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

C. In Vitro Functional Assay: Assessing Dopamine D2 Receptor Agonism

This protocol describes a method to determine the functional agonism of a test compound at the dopamine D2 receptor by measuring its effect on cAMP levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (to stimulate adenylate cyclase).

  • Dopamine (as a reference agonist).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF or ELISA-based).

  • 96-well plates.

Protocol:

  • Cell Plating: Seed the D2 receptor-expressing cells into 96-well plates and culture overnight.

  • Compound Addition: Remove the culture medium and add varying concentrations of the test compound or reference agonist to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

V. In Vivo Evaluation: Assessing Analgesic Activity

The hot plate test is a common method for evaluating the central analgesic activity of compounds.

Hot Plate Test Protocol
  • Apparatus: A hot plate apparatus with a controlled surface temperature (typically 55 ± 0.5 °C).

  • Animals: Mice are commonly used. They should be acclimatized to the testing room before the experiment.

  • Procedure:

    • Administer the test compound or a vehicle control to the animals (e.g., via intraperitoneal injection).

    • At a predetermined time after administration, place the mouse on the hot plate.

    • Start a timer and observe the mouse's behavior. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded as the response time.

    • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage. If the mouse does not respond within the cut-off time, it is removed from the hot plate, and the cut-off time is recorded as its latency.

  • Data Analysis: Compare the response latencies of the test compound-treated group to the vehicle control group. A significant increase in response latency indicates analgesic activity.

VI. Signaling Pathways and Logical Relationships

The interaction of cyclohexyl-substituted phenethylamines with their target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways for the 5-HT2A and D2 receptors.

5HT2A_Signaling_Pathway Ligand Cyclohexyl-Phenethylamine (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor binds G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 2: 5-HT2A Receptor Signaling Pathway.

D2_Signaling_Pathway Ligand Cyclohexyl-Phenethylamine (Agonist) Receptor Dopamine D2 Receptor Ligand->Receptor binds G_Protein Gi/o Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Figure 3: Dopamine D2 Receptor Signaling Pathway (Inhibitory).

VII. Conclusion and Future Directions

The exploration of cyclohexyl-substituted phenethylamines has revealed a rich and complex structure-activity landscape. The introduction of the cyclohexyl moiety provides a powerful tool for medicinal chemists to modulate the pharmacological properties of the classical phenethylamine scaffold. Key takeaways from this guide include:

  • The cyclohexyl ring's conformation and substitution pattern are critical for receptor interaction.

  • N-alkylation and stereochemistry of the ethylamine chain significantly impact potency and efficacy.

  • Substitutions on the phenyl ring, particularly with methoxy and halogen groups, are effective for fine-tuning receptor affinity and selectivity.

Future research in this area should focus on a more systematic exploration of substitutions on the cyclohexyl ring to better understand the steric and electronic requirements for optimal activity at various CNS targets. Additionally, comprehensive in vivo studies are needed to correlate in vitro findings with pharmacokinetic profiles and behavioral outcomes. The continued investigation of this fascinating class of compounds holds significant promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

VIII. References

  • Takahashi, H., Chida, Y., Yoshii, T., Suzuki, T., & Yanaura, S. (1986). Asymmetric alpha-substituted phenethylamines. VI. Synthesis and analgesic activity of optically pure (R)- and (S)-N-alkyl-1-cyclohexyl-2-phenylethylamines. Chemical & Pharmaceutical Bulletin, 34(5), 2071-2077. [Link]

  • Herling, S., & Woods, J. H. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of pharmacology and experimental therapeutics, 245(2), 465–474. [Link]

  • Takahashi, H., Chida, Y., Higashiyama, K., & Onishi, H. (1985). Asymmetric α-Substituted Phenethylamines. V. Synthesis of Chiral 1-Alkyl-2-phenylethylamines via Grignard Reaction of 4-Phenyl-1, 3-oxazolidines. Chemical and Pharmaceutical Bulletin, 33(11), 4662-4670. [Link]

  • Mishra, Y., Kumar, S., Kumar, A., Chang, K. H., Park, J., Lee, S. H., ... & Rajadhyaksha, A. M. (2012). Novel bivalent ligands for D2/D3 dopamine receptors: significant cooperative gain in D2 affinity and potency. ACS chemical neuroscience, 3(8), 623–634. [Link]

  • Data, J. B., Skibbe, M. O., Kerley, T. L., & Weaver, L. C. (1966). Synthesis of N-Substituted Phenethylamines and Corresponding Cyclohexyl Analogs. Journal of Pharmaceutical Sciences, 55(1), 38-43. [Link]

  • Glennon, R. A., Gessner, G. W., & Teitler, M. (1989). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 32(8), 1921–1926. [Link]

  • Takahashi, H., Chida, Y., Suzuki, T., Onishi, H., & Yanaura, S. (1984). Asymmetric α-Substituted Phenethylamines. IV. The Synthesis and Analgesic Activity of Optically Pure (S) and (R)-1-Cyclohexyl- And. Chemical and Pharmaceutical Bulletin, 32(7), 2714-2723. [Link]

  • Kim, J., Lee, S., & Kim, K. M. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 30(5), 456. [Link]

  • Lee, H. Y., Lee, J. Y., & Kim, K. M. (2021). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 29(2), 175. [Link]

  • Isberg, V., Paine, J., Leth-Petersen, S., Kristensen, J. L., & Gloriam, D. E. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PloS one, 8(11), e78515. [Link]

  • Tejada, C. N., Manchado, A., Belda, L., Díez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • Carroll, F. I., Howard, J. L., & Kuhar, M. J. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of medicinal chemistry, 37(23), 3986–3992. [Link]

  • Wallat, M. J., & Trudell, M. L. (2016). Synthesis and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug testing and analysis, 8(8), 818–833. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1956–1964. [Link]

  • Essawi, M. Y. (1999). Synthesis and Analgesic Activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. Pharmazie, 54(7), 499-502. [Link]

  • Cannaert, A., Franz, F., Auwärter, V., & Stove, C. (2018). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Drug testing and analysis, 10(2), 343–352. [Link]

  • Flick, K., Frankus, E., & Friderichs, E. (1978). [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)]. Arzneimittel-Forschung, 28(1a), 107–113. [Link]

  • Wentland, M. P., VanAlstine, M., Kucejko, R., Lou, R., Cohen, D. J., Parkhill, A. L., & Bidlack, J. M. (2006). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 4. Opioid receptor binding properties of 8-[N-(4'-phenyl)-phenethyl)carboxamido] analogues of cyclazocine and ethylketocycalzocine. Journal of medicinal chemistry, 49(19), 5635–5639. [Link]

  • VanAlstine, M. A., Wentland, M. P., Cohen, D. J., & Bidlack, J. M. (2007). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 5. Opioid receptor binding properties of N-((4'-phenyl)-phenethyl) analogues of 8-CAC. Bioorganic & medicinal chemistry letters, 17(23), 6516–6520. [Link]

  • Pottie, E., Poulie, C. B. M., Simon, I. A., Harpsøe, K., D'Andrea, L., Vass, M., ... & Kristensen, J. L. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2727-2742. [Link]

  • U.S. Patent No. 7,141,697. (2006). Process for the preparation of phenethylamine derivatives.

  • European Patent No. EP1721889A1. (2006). Process for the preparation of phenethylamine derivatives.

  • Robinson, J. C., & Snyder, H. R. (1943). α-PHENYLETHYLAMINE. Organic Syntheses, 23, 71. [Link]

  • Ault, A. (1965). N-METHYL-1,2-DIPHENYLETHYLAMINE HYDROCHLORIDE. Organic Syntheses, 45, 69. [Link]

  • Poor, M. A., Darehkordi, A., & Shayegan, M. (2019). Synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl) amino) benzoate. ARKIVOC: Online Journal of Organic Chemistry, 2019(6), 74-82. [Link]

  • Wikipedia contributors. (2023, December 27). Hot plate test. In Wikipedia, The Free Encyclopedia. [Link]

  • Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2016). Stacking with No Planarity? The Role of the Cyclohexyl Ring in Ligand–Receptor Binding. ACS Medicinal Chemistry Letters, 7(8), 747-752. [Link]

  • Tejada, C. N., Manchado, A., Belda, L., Díez, D., & Garrido, N. M. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry, 20, 163-205. [Link]

Sources

Predicted Metabolic Pathways and Biotransformation Dynamics of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Pharmacologists, DMPK Researchers, and Drug Development Scientists

Structural Deconstruction & Metabolic Liabilities

Predicting the pharmacokinetic profile of a novel chemical entity requires a mechanistic deconstruction of its structural liabilities. 2-(4-Cyclohexylphenyl)ethan-1-amine HCl consists of three distinct metabolic domains:

  • The Primary Amine & Ethyl Linker: A highly exposed, unsubstituted terminal amine.

  • The Phenyl Ring: A rigid aromatic spacer.

  • The Cyclohexyl Group: A bulky, lipophilic aliphatic ring at the para position.

Because the ethyl linker lacks an α -methyl substitution (a feature that typically provides steric shielding in amphetamine analogs), the primary amine is highly susceptible to oxidative deamination. Concurrently, the highly lipophilic cyclohexyl ring acts as a prime target for cytochrome P450 (CYP450) mediated aliphatic hydroxylation.

Phase I Biotransformation: Oxidative Deamination (Primary Pathway)

The dominant Phase I metabolic route for unhindered phenethylamine derivatives is oxidative deamination catalyzed by Monoamine Oxidase (MAO-A and MAO-B) .

Mechanistic Causality: MAO enzymes utilize a FAD cofactor to abstract a hydride from the α -carbon of the amine. Because 2-(4-Cyclohexylphenyl)ethan-1-amine lacks α -substitution, it perfectly aligns within the MAO catalytic pocket. The enzyme converts the primary amine into an intermediate imine, which is rapidly hydrolyzed into 2-(4-cyclohexylphenyl)acetaldehyde.

This transient aldehyde is highly reactive and is immediately oxidized by Aldehyde Dehydrogenase (ALDH) into the corresponding carboxylic acid, 2-(4-cyclohexylphenyl)acetic acid , which is predicted to be the major circulating metabolite[1].

MAO_Pathway A 2-(4-Cyclohexylphenyl) ethan-1-amine B 2-(4-Cyclohexylphenyl) acetaldehyde A->B MAO-A / MAO-B (Oxidative Deamination) C 2-(4-Cyclohexylphenyl) acetic acid B->C ALDH (Oxidation)

Fig 1: Primary Phase I oxidative deamination pathway mediated by MAO and ALDH.

Phase I Biotransformation: Chemoselective Aliphatic Hydroxylation

While the molecule possesses both an aromatic phenyl ring and an aliphatic cyclohexyl ring, CYP450 enzymes (particularly CYP3A4 and CYP2D6) will exhibit profound chemoselectivity toward the aliphatic moiety.

Mechanistic Causality: Why is aromatic hydroxylation bypassed? Recent crystallographic and molecular dynamics studies on structurally analogous compounds (e.g., 4-cyclohexylbenzoic acid) demonstrate that the cyclohexyl ring can readily achieve a productive orientation for C-H bond abstraction by the heme Compound I of CYP450 enzymes. In stark contrast, the rigid geometry of the phenyl ring prevents it from reaching the necessary distance and angle of attack, rendering aromatic oxidation sterically and energetically unfavorable [2].

Consequently, CYP450 will catalyze aliphatic hydroxylation, primarily at the 3' or 4' ( β or γ ) positions of the cyclohexyl ring, yielding hydroxycyclohexyl metabolites.

CYP_Pathway A 2-(4-Cyclohexylphenyl) ethan-1-amine B Hydroxycyclohexyl Metabolites (3' or 4') A->B CYP450 (e.g., CYP3A4) (Aliphatic Hydroxylation) C O-Glucuronide Conjugates B->C UGTs (Phase II Glucuronidation)

Fig 2: Chemoselective CYP450 aliphatic hydroxylation and subsequent Phase II conjugation.

Quantitative Data Summary

The table below synthesizes the predicted metabolic clearance pathways, their responsible enzymes, and their relative contributions based on empirical data from structural analogs.

Metabolic PathwayPrimary Enzyme(s)Predicted Major MetaboliteRelative Contribution (%)Predicted Clearance Rate
Oxidative Deamination MAO-A, MAO-B2-(4-Cyclohexylphenyl)acetic acid65 - 75%High
Aliphatic Hydroxylation CYP3A4, CYP2D63'-/4'-Hydroxycyclohexyl derivative15 - 25%Moderate
N-Acetylation NAT2N-Acetyl-2-(4-cyclohexylphenyl)ethanamine< 5%Low
Phase II Glucuronidation UGTsO-Glucuronide conjugatesDependent on Phase IFast (Post-Phase I)

Self-Validating Experimental Protocol for Metabolic Profiling

To empirically validate these predicted pathways, an in vitro Human Liver Microsome (HLM) assay coupled with LC-HRMS/MS must be executed.

Trustworthiness & Self-Validation: A metabolic assay is only as reliable as its internal controls. This protocol is designed as a self-validating system . Parallel incubations with positive control substrates (Kynuramine for MAO activity; Midazolam for CYP3A4 activity) are run simultaneously. If the intrinsic clearance ( CLint​ ) of these controls falls outside historically validated benchmark ranges, the entire assay plate is automatically invalidated. This strict causality prevents false-negative stability reporting caused by degraded cofactors or inactive microsomes [3].

Step-by-Step Methodology:
  • Master Mix Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a master mix containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , and 1 mg/mL HLM protein.

  • Substrate Addition: Spike 2-(4-Cyclohexylphenyl)ethan-1-amine HCl (test) and control substrates into separate reaction wells at a final concentration of 1 μ M. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture (1 mM NADPH for CYP activity; MAO does not require exogenous NADPH but requires dissolved oxygen).

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, 60 minutes), extract 50 μ L aliquots and immediately transfer them into 150 μ L of ice-cold acetonitrile containing an internal standard (IS) .

    • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the metabolic enzymes to halt the reaction precisely at the time point, and it precipitates proteins to yield a clean supernatant, protecting the LC column.

  • Extraction & Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • LC-HRMS/MS Analysis: Transfer the clean supernatant to autosampler vials. Analyze via High-Resolution Mass Spectrometry to identify mass shifts corresponding to oxidation (+16 Da for hydroxylation) and deamination/oxidation (+13 Da for the carboxylic acid conversion).

Workflow A 1. Prepare HLM Master Mix (Include Control Substrates) B 2. Initiate Reaction (Add NADPH/O2) A->B C 3. Quench & Precipitate (Cold Acetonitrile + IS) B->C D 4. Centrifuge & Extract (Supernatant Recovery) C->D E 5. LC-HRMS/MS Analysis (Metabolite ID & Kinetics) D->E

Fig 3: Self-validating in vitro metabolic profiling workflow using Human Liver Microsomes.

References

  • Wagmann, L., et al. (2007). "Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series)." Biochemical Pharmacology. URL:[Link]

  • Coleman, T., et al. (2022). "Different Geometric Requirements for Cytochrome P450-Catalyzed Aliphatic Versus Aromatic Hydroxylation Results in Chemoselective Oxidation." ACS Catalysis. URL:[Link]

  • Venkatakrishnan, K., et al. (1998). "Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes." Drug Metabolism and Disposition. URL:[Link]

Methodological & Application

Application Note: Step-by-Step Synthesis of 2-(4-Cyclohexylphenyl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of lipophilic phenethylamine scaffolds for GPCR ligand development, MAO inhibitor screening, and CNS-active compound libraries.

Executive Summary & Synthetic Strategy

The target molecule, 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride , is a highly lipophilic phenethylamine derivative. The incorporation of a bulky cyclohexyl group at the para-position of the phenyl ring significantly increases the molecule's partition coefficient (LogP), making it an excellent building block for CNS-penetrant drug candidates.

As a Senior Application Scientist, I have designed this protocol to prioritize scalability, regioselectivity, and operational safety . The synthesis relies on a classic two-carbon homologation strategy starting from the commercially available 4-cyclohexylbenzaldehyde [1].

The workflow is divided into three self-validating stages:

  • Nitroaldol Condensation (Henry Reaction): Direct formation of the trans-nitrostyrene using a bifunctional catalyst.

  • Hydride Reduction: Simultaneous reduction of the alkene and nitro group using Lithium Aluminum Hydride (LiAlH 4​ ), followed by a highly specific Fieser workup to mitigate aluminum emulsion formation [2].

  • Hydrochloride Salt Formation: Precipitation of the free base into a stable, water-soluble, and analytically pure hydrochloride salt.

ReactionPathway A 4-Cyclohexylbenzaldehyde + Nitromethane B 1-Cyclohexyl-4- (2-nitrovinyl)benzene (Nitrostyrene) A->B NH4OAc, AcOH 105°C, 12h C 2-(4-Cyclohexylphenyl) ethan-1-amine (Free Base) B->C LiAlH4, THF 0°C to Reflux D Target Molecule (HCl Salt) C->D HCl / Et2O 0°C

Fig 1: Three-step synthetic pathway from 4-cyclohexylbenzaldehyde to the target HCl salt.

Step 1: Nitroaldol Condensation (Henry Reaction)

Objective: Synthesis of 1-cyclohexyl-4-(2-nitrovinyl)benzene.

Reagents and Materials
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Cyclohexylbenzaldehyde188.271.018.8 g (100 mmol)Electrophile
Nitromethane61.044.024.4 g (400 mmol)Nucleophile / Solvent
Ammonium Acetate77.080.53.85 g (50 mmol)Bifunctional Catalyst
Glacial Acetic Acid60.05-50 mLSolvent
Protocol & Mechanistic Causality
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 18.8 g of 4-cyclohexylbenzaldehyde in 50 mL of glacial acetic acid.

  • Catalyst Addition: Add 24.4 g of nitromethane followed by 3.85 g of anhydrous ammonium acetate.

    • Causality: Ammonium acetate acts as a bifunctional catalyst. The acetate anion deprotonates the nitromethane to form the reactive nitronate ion, while the ammonium cation activates the aldehyde carbonyl toward nucleophilic attack [3].

  • Reflux: Heat the reaction mixture to 105°C under a nitrogen atmosphere for 12 hours.

    • Causality: While the initial Henry reaction forms a β -nitro alcohol, the elevated temperature in the presence of acetic acid forces the thermodynamic dehydration of the intermediate. This drives the equilibrium entirely toward the conjugated, highly stable trans-nitrostyrene.

  • Self-Validation (Visual Cue): The solution will transition from pale yellow to a deep, lustrous amber/red color, indicating the formation of the extended conjugated pi-system of the nitrostyrene.

  • Workup: Cool the mixture to room temperature and pour it slowly into 250 mL of ice-cold distilled water under vigorous stirring. A yellow/orange precipitate will form immediately.

  • Isolation: Filter the crude solid via vacuum filtration, wash with cold water (2 x 50 mL), and recrystallize from hot isopropanol (IPA) to yield bright yellow needles of 1-cyclohexyl-4-(2-nitrovinyl)benzene.

Step 2: Hydride Reduction of Nitrostyrene

Objective: Synthesis of 2-(4-cyclohexylphenyl)ethan-1-amine (Free Base).

Reagents and Materials
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Cyclohexyl-4-(2-nitrovinyl)benzene231.301.011.5 g (50 mmol)Substrate
Lithium Aluminum Hydride (LiAlH 4​ )37.954.07.6 g (200 mmol)Reducing Agent
Tetrahydrofuran (THF), Anhydrous72.11-150 mLSolvent
Protocol & Mechanistic Causality
  • Preparation of Hydride Suspension: Suspend 7.6 g of LiAlH 4​ in 100 mL of anhydrous THF in a flame-dried 500 mL 3-neck flask equipped with an addition funnel, reflux condenser, and internal thermometer. Cool the suspension to 0°C using an ice-salt bath.

  • Substrate Addition: Dissolve 11.5 g of the nitrostyrene in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 45 minutes, maintaining the internal temperature below 10°C.

    • Causality: The reduction of the nitro group is violently exothermic. Dropwise addition at 0°C prevents solvent boil-over and suppresses the formation of dimeric azo-compounds.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to a gentle reflux (65°C) for 6 hours.

    • Causality: Standard borohydrides (e.g., NaBH 4​ ) only reduce the alkene, leaving the nitro group intact. LiAlH 4​ provides the necessary hydride equivalents to reduce both the alkene and the nitro group (via nitroso and hydroxylamine intermediates) to the primary amine [4]. Refluxing ensures the complete reduction of any lingering hydroxylamine intermediates.

The Fieser Workup Protocol

The most critical failure point in LiAlH 4​ reductions is the workup. Standard aqueous quenching produces unfilterable, gelatinous aluminum hydroxide emulsions that trap the product. We employ the Fieser Method ( n , n , 3n ) to generate a granular, easily filterable aluminate salt [2].

FieserWorkup Start Active LiAlH4 Reaction Mixture in THF Step1 Cool to 0°C. Add 7.6 mL H2O dropwise (Quench excess hydride) Start->Step1 Step2 Add 7.6 mL 15% NaOH (aq) (Form aluminate salts) Step1->Step2 Step3 Add 22.8 mL H2O (Precipitate granular salts) Step2->Step3 Step4 Add MgSO4 & Stir 15 min (Dehydrate alumina paste) Step3->Step4 Step5 Filter through Celite pad (Remove inorganic salts) Step4->Step5 End Pure Free Base in Filtrate Step5->End

Fig 2: The Fieser workup method for the safe quenching and isolation of LiAlH4 reductions.

  • Quench: Cool the reaction to 0°C. Vigorously stir and add 7.6 mL of distilled water dropwise. Wait for hydrogen evolution to cease.

  • Base Addition: Add 7.6 mL of 15% aqueous NaOH dropwise.

  • Granulation: Add 22.8 mL of distilled water. Remove the flask from the ice bath and stir at room temperature for 15 minutes. The gray suspension will turn into a stark white, granular precipitate.

  • Filtration: Add 10 g of anhydrous MgSO 4​ to absorb excess water, stir for 10 minutes, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF (2 x 50 mL).

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the crude free base as a pale yellow oil.

Step 3: Hydrochloride Salt Formation

Objective: Conversion of the lipophilic free base into a stable, crystalline hydrochloride salt.

Reagents and Materials
Reagent / MaterialMW ( g/mol )AmountRole
Crude Free Base203.33~10.0 g (Assumed)Substrate
2.0 M HCl in Diethyl Ether36.4630 mL (60 mmol)Acidifying Agent
Diethyl Ether / Isopropanol-100 mL / 10 mLCrystallization Solvents
Protocol & Mechanistic Causality
  • Dissolution: Dissolve the crude free base oil in 100 mL of anhydrous diethyl ether. Add 10 mL of anhydrous isopropanol to act as a co-solvent.

  • Salt Precipitation: Cool the solution to 0°C in an ice bath. Under vigorous magnetic stirring, add 30 mL of 2.0 M HCl in diethyl ether dropwise.

    • Causality: The free base is highly soluble in ether, but the resulting hydrochloride salt is entirely insoluble in non-polar solvents. This differential solubility acts as a powerful purification mechanism, leaving non-basic organic impurities dissolved in the ether while the pure product crashes out.

  • Self-Validation (Visual Cue): A dense, snow-white precipitate will form immediately upon the addition of the acidic ether.

  • Isolation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation. Filter the solid via vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum to afford 2-(4-cyclohexylphenyl)ethan-1-amine hydrochloride as a white crystalline powder.

Analytical Characterization

To validate the success of the synthesis, the final product should be analyzed via 1 H-NMR, 13 C-NMR, and LC-MS. Below is the expected analytical profile for the pure target molecule.

Analytical MethodExpected Data Profile
1 H-NMR (400 MHz, CD 3​ OD) δ 7.20 (d, J = 8.0 Hz, 2H, Ar-H), 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 3.15 (t, J = 7.5 Hz, 2H, -CH 2​ -N), 2.90 (t, J = 7.5 Hz, 2H, Ar-CH 2​ -), 2.50 (m, 1H, cyclohexyl-CH), 1.85-1.75 (m, 5H, cyclohexyl), 1.45-1.25 (m, 5H, cyclohexyl).
13 C-NMR (100 MHz, CD 3​ OD) δ 147.2, 135.1, 129.4 (2C), 127.8 (2C), 45.3, 41.8, 35.2, 33.6 (2C), 27.8 (2C), 27.1.
LC-MS (ESI+) Calculated for C 14​ H 22​ N + [M+H] + : 204.17; Found: m/z 204.2.
Melting Point > 200°C (Decomposes)

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 119689, 4-Cyclohexylbenzaldehyde. PubChem. URL:[Link]

  • American Chemical Society (ACS). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. URL:[Link]

  • Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction) - Mechanism and Applications. Organic-Chemistry.org. URL:[Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives and Nitro Compounds. MasterOrganicChemistry.com. URL:[Link]

Application Note: Preparation and Management of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Cyclohexylphenyl)ethan-1-amine HCl (CAS: 1955531-82-4; MW: 239.79 g/mol ) is a highly versatile building block and pharmacological intermediate. Structurally, it is an amphiphilic molecule characterized by a highly lipophilic cyclohexylphenyl tail and a hydrophilic ethylamine hydrochloride head. This structural dichotomy necessitates a rigorous, causality-driven approach to solvent selection and stock preparation. Improper handling can lead to undetected micro-precipitation, altered kinetic solubility, and ultimately, irreproducible biological assay data.

This protocol outlines a self-validating workflow for the preparation, quality control, and storage of master stock solutions to ensure absolute scientific integrity in downstream applications.

Physicochemical Profiling & Solvent Causality

To design a robust dissolution protocol, we must first analyze the mechanistic behavior of the compound in different solvent environments:

  • The Lipophilicity-Solubility Paradox : While the hydrochloride salt form provides a degree of aqueous solubility compared to its free-base counterpart, the bulky, non-polar cyclohexyl group significantly increases the molecule's partition coefficient (LogP). Consequently, aqueous buffers are insufficient for high-concentration master stocks (>1 mM), as the lipophilic tail will drive micellization or precipitation.

  • Why Anhydrous DMSO? :1 for high-throughput screening and stock management due to its ability to solvate both polar and non-polar moieties[1]. A 10 mM to 50 mM master stock in DMSO ensures complete solvation of the cyclohexylphenyl tail.

  • The Hygroscopicity Threat : DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs water. For amphiphilic compounds,2 and induces irreversible micro-precipitation over time[2]. Therefore, the use of strictly anhydrous DMSO and inert gas purging is a critical necessity, not merely a recommendation.

Quantitative Dilution Matrix

The following table provides the exact volumes of anhydrous DMSO required to achieve standard molarities for 2-(4-Cyclohexylphenyl)ethan-1-amine HCl (MW = 239.79 g/mol ) .

Mass of Compound (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)Volume for 50 mM (mL)
1.0 4.1700.8340.4170.083
5.0 20.8524.1702.0850.417
10.0 41.7038.3414.1700.834
25.0 104.25820.85210.4262.085

Note: For highest accuracy, calculate volume based on the exact mass recorded on an analytical balance (d = 0.01 mg) rather than assuming nominal vendor mass.

Self-Validating Experimental Protocol

Phase 1: Master Stock Preparation (10 mM)
  • Thermal Equilibration : Allow the sealed vial of lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes prior to opening. Causality: Prevents atmospheric moisture from condensing on the cold powder.

  • Weighing : Weigh exactly 5.0 mg of the compound into a sterile, low-binding microcentrifuge tube or amber glass vial.

  • Solvation : Add 2.085 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Dissolution & Sonication : Vortex gently for 30 seconds. If visual particulates remain, sonicate in a room-temperature water bath for 5 minutes.

  • Self-Validation (Tyndall Test) : Shine a focused laser pointer through the vial in a dark room. The absence of a visible light beam (Tyndall effect) confirms complete dissolution and the absence of colloidal micro-suspensions.

Phase 2: Quality Control & Storage
  • Analytical QC : Withdraw a 5 µL aliquot and dilute to 0.5 mg/mL.3 to verify structural integrity, purity, and exact concentration before archiving the master stock[3].

  • Aliquoting : Dispense the validated master stock into single-use aliquots (e.g., 50–100 µL). Causality: Repeated freeze-thaw cycles introduce condensation into the DMSO, degrading the compound.

  • Inert Archiving : Overlay the headspace of each aliquot with dry Argon gas before sealing. Store at -20°C (or -80°C for long-term stability).

Phase 3: Working Solution Preparation (Assay Day)
  • Thawing : Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Aqueous Dilution (Critical Step) : Dilute the DMSO stock into the aqueous assay buffer (e.g., PBS) dropwise while continuously vortexing .

    • Causality: Rapid injection of a concentrated DMSO stock into water causes the local compound concentration to exceed its thermodynamic solubility limit before the DMSO can diffuse, triggering rapid nucleation and precipitation. Dropwise addition prevents this supersaturation.

  • Cytotoxicity Control : Ensure the4 to prevent solvent-induced cellular toxicity or assay interference[4].

Workflow Visualization

StockPrepWorkflow Powder 2-(4-Cyclohexylphenyl)ethan-1-amine HCl (Dry Powder) Weighing Weighing & Transfer (Analytical Balance) Powder->Weighing DMSO Add Anhydrous DMSO (Master Stock: 10-50 mM) Weighing->DMSO Dissolution Dissolution & Sonication (Visual Clear Check) DMSO->Dissolution QC1 QC: LC-MS / 1H-NMR (Purity & Conc. Validation) Dissolution->QC1 Self-Validation Aliquot Aliquot & Storage (-20°C, Argon Purged) QC1->Aliquot Pass Aqueous Aqueous Dilution (Working Solution: <1% DMSO) Aliquot->Aqueous Thaw once Assay In Vitro Biological Assay Aqueous->Assay Immediate use

Workflow for the preparation, validation, and storage of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl.

References

  • Balbach, S., & Korn, C. (2004).
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Kozikowski, B. A., et al. (2008). Stability of Screening Compounds in Wet DMSO.
  • Wang, L., et al. (2019). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. PMC.

Sources

Application Note: Solvent Selection and Preparation Protocols for 2-(4-Cyclohexylphenyl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride (CAS: 1955531-82-4) is a phenethylamine derivative characterized by a highly amphiphilic structure. It features a bulky, highly lipophilic tail (the cyclohexylphenyl group) and a hydrophilic head (the primary amine hydrochloride salt).

In drug development and biochemical assays, the formulation of such amphiphilic compounds presents a unique challenge. While the formation of a hydrochloride salt generally improves the thermodynamic aqueous solubility of an active pharmaceutical ingredient (API) compared to its free base form (1[1]), the dominant hydrophobic mass of the cyclohexyl moiety significantly restricts unassisted dissolution in pure aqueous buffers at high concentrations. Therefore, selecting the correct solvent system is not merely a matter of dissolving the powder, but a critical step in preventing micelle aggregation, localized precipitation, and ensuring reproducible assay results.

Solvent Selection Rationale

The selection of a solvent must balance the compound's chemical stability with the biological constraints of the downstream assay.

  • Dimethyl Sulfoxide (DMSO): DMSO is the universal gold standard for preparing master stock solutions of lipophilic amine hydrochlorides (2[2]). Its high dielectric constant and amphiphilic nature allow it to disrupt the ionic crystal lattice of the hydrochloride salt while simultaneously solvating the bulky cyclohexylphenyl tail.

  • Aqueous Buffers (Water/PBS): While the amine hydrochloride headgroup is water-soluble, the lipophilic tail drives hydrophobic collapse in pure water at high concentrations. Aqueous solvents should be strictly reserved for final working dilutions (typically <100 µM) to avoid turbidity.

  • Co-Solvent Systems (In Vivo): For animal models, high concentrations of DMSO are toxic. Formulations must utilize a cascade of excipients (e.g., PEG300 and Tween-80) to create a stable microemulsion that prevents the API from crashing out when introduced to the aqueous environment of the gastric fluid or bloodstream (3[3]).

Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution (In Vitro)

Self-validating mechanism: If the solution appears cloudy after step 3, moisture contamination in the DMSO has reduced the solvent capacity, necessitating the use of a fresh, anhydrous batch.

  • Equilibration: Allow the vial of 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride to equilibrate to room temperature in a desiccator before opening. Causality: Amine salts are hygroscopic; opening cold vials introduces condensation, which degrades the powder and alters the true molarity.

  • Weighing: Accurately weigh 2.40 mg of the compound (Molecular Weight ≈ 239.79 g/mol ) into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Dissolution: Vortex the tube vigorously for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Storage: Aliquot the master stock into 50 µL volumes and store at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause the lipophilic compound to nucleate and precipitate out of solution.

Protocol B: Preparation of a 1 mg/mL In Vivo Formulation (Oral/IP)

Self-validating mechanism: The order of addition is strictly causal. Reversing the order (e.g., adding saline before Tween-80) will result in immediate, irreversible precipitation.

  • Primary Dissolution: Dissolve 1.0 mg of the compound in 100 µL of DMSO (10% final volume). Vortex until clear.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% final volume) to the DMSO solution. Vortex for 30 seconds. Causality: PEG300 acts as a miscible bridge between the organic and aqueous phases.

  • Surfactant Addition: Add 50 µL of Tween-80 (5% final volume). Vortex thoroughly. Causality: Tween-80 coats the hydrophobic cyclohexylphenyl tails, preventing them from aggregating.

  • Aqueous Dilution: Dropwise , add 450 µL of sterile Saline (0.9% NaCl) (45% final volume) while continuously vortexing the mixture. Causality: Dropwise addition prevents localized supersaturation, ensuring the compound remains in a stable, clear microemulsion.

Data Presentation

Table 1: Solubility Profile Summary
Solvent SystemMax Recommended ConcentrationApplication ContextVisual State
Anhydrous DMSO≥ 25 mg/mL (>100 mM)Master Stock PreparationClear, colorless solution
Ethanol (Absolute)~ 10 mg/mLAlternative Stock (Low Toxicity)Clear solution
Ultrapure Water< 1 mg/mLDirect Aqueous AssaysMay exhibit slight opalescence
Assay Buffer (PBS)< 100 µM (with 0.1% DMSO)In Vitro Cell Culture MediaClear solution
Table 2: Recommended In Vivo Formulation Matrix
ComponentVolume %FunctionOrder of Addition
DMSO 10%Primary solubilizer; disrupts crystal lattice1st
PEG300 40%Organic co-solvent; reduces total DMSO needed2nd
Tween-80 5%Non-ionic surfactant; stabilizes micelles3rd
Saline (0.9%) 45%Isotonic aqueous vehicle for injection4th (Dropwise)

Workflow Visualization

SolventWorkflow Start 2-(4-Cyclohexylphenyl)ethan-1-amine HCl (Solid API) Stock Master Stock Preparation (10 - 50 mM) Start->Stock DMSO Anhydrous DMSO (Primary Solvent) Stock->DMSO High Solubility Water Ultrapure Water (Alternative, <1 mM) Stock->Water Low/Moderate Solubility InVitro In Vitro Assays (Cell Culture) DMSO->InVitro InVivo In Vivo Models (Oral/IP/IV) DMSO->InVivo Dilution1 Dilute in Assay Buffer (Final DMSO < 0.1%) InVitro->Dilution1 Dilution2 Co-solvent Formulation (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) InVivo->Dilution2

Workflow for solvent selection and dilution of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl.

References

  • Source: National Institutes of Health (NIH)
  • Title: Pharmaceutical Salts Optimization of Solubility or Even More?
  • Title: PRODUCT INFORMATION - Cayman Chemical (Amine Hydrochloride Solubilities)

Sources

Application Note: In Vitro Receptor Binding Assays for Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Phenethylamine derivatives represent a highly versatile class of neuroactive compounds. Minor structural modifications to the core phenethylamine scaffold dictate a profound shift in pharmacological targets. Unsubstituted or α -alkylated derivatives (e.g., β -phenylethylamine, amphetamine) primarily target the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters. Conversely, aromatic ring substitutions (e.g., 2,5-dimethoxy-4-bromophenethylamine, or 2C-B) and N -benzyl additions (e.g., 25I-NBOMe) drastically increase affinity for the Serotonin 5-HT2A receptor , shifting the profile toward potent psychedelic activity.

Accurately determining the binding affinity ( Ki​ ) of novel phenethylamines at these G-protein-coupled receptors (GPCRs) is a critical bottleneck in neuropsychiatric drug discovery. This application note provides a comprehensive, self-validating methodology for conducting competitive radioligand binding assays for 5-HT2A and TAAR1, grounded in the gold-standard protocols established by the.

Receptor Signaling & Target Selection

Understanding the downstream signaling of these receptors is essential for contextualizing binding data. 5-HT2A is a Gq​ -coupled receptor that activates Phospholipase C (PLC), leading to intracellular calcium release. TAAR1 is a Gs​ -coupled receptor that activates Adenylyl Cyclase (AC), leading to cAMP accumulation.

signaling cluster_5HT2A 5-HT2A Receptor Pathway cluster_TAAR1 TAAR1 Pathway Phenethylamine Phenethylamine Derivative Receptor1 5-HT2A Receptor Phenethylamine->Receptor1 Receptor2 TAAR1 Receptor Phenethylamine->Receptor2 Gq Gq Protein Receptor1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Release PLC->IP3 Gs Gs Protein Receptor2->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP

Divergent GPCR signaling pathways activated by phenethylamine derivatives.

Quantitative Binding Profiles

To validate your assay, reference compounds must be run in parallel with novel derivatives. The table below summarizes established Ki​ values for canonical phenethylamines, demonstrating the structure-activity relationship (SAR) shift between TAAR1 and 5-HT2A.

CompoundStructural Subclassh5-HT2A Ki​ (nM)hTAAR1 Ki​ (nM)Primary Functional Profile
β -Phenylethylamine Trace Amine>10,000~100TAAR1 Agonist
(+)-Amphetamine α -Methylphenethylamine>10,000~30TAAR1 Agonist / Releaser
Mescaline 3,4,5-Trimethoxyphenethylamine~550~8005-HT2A Partial Agonist
2C-B 2,5-Dimethoxy-4-bromophenethylamine~1.5>1,0005-HT2A Partial Agonist
25I-NBOMe N -Benzylphenethylamine~0.04>10,0005-HT2A Full Agonist

Data synthesized from and .

Experimental Design & Causality

A robust radioligand binding assay is not merely a sequence of steps; it is a carefully balanced thermodynamic system. Every reagent serves a specific causal purpose:

  • Assay Buffer Optimization: GPCRs exist in an equilibrium between a low-affinity uncoupled state and a high-affinity G-protein-coupled state. Because most psychoactive phenethylamines act as agonists, the assay buffer must include divalent cations (e.g., 10 mM MgCl2​ ). Mg2+ stabilizes the ternary complex (Receptor-Ligand-G protein), ensuring the assay accurately captures the agonist's physiological binding affinity.

  • Filter Pre-treatment (PEI): Highly lipophilic phenethylamines (especially the NBOMe series) exhibit severe non-specific binding to the negatively charged borosilicate glass fibers of GF/B filters. Pre-soaking filters in 0.5% Polyethylenimine (PEI)—a cationic polymer—neutralizes this charge, drastically reducing background noise and preventing false-positive affinity readings.

  • Radioligand Selection: For 5-HT2A, [3H] ketanserin is utilized because, as an antagonist, it labels all receptor states equally, providing a stable baseline for competition. For TAAR1, endogenous trace amines are rapidly degraded and have poor radioligand properties; therefore, high-affinity synthetic probes like [3H] RO5166017 or derivatives of the are required for stable baseline binding.

Workflow Logic

workflow Membrane 1. Membrane Prep (Receptor Expression) Incubation 2. Incubation (Radioligand + Competitor) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-Treated GF/B) Incubation->Filtration Washing 4. Washing (Remove Unbound) Filtration->Washing Counting 5. Scintillation Counting Washing->Counting

Standardized workflow for competitive radioligand binding assays.

Step-by-Step Protocols

Protocol A: Cell Membrane Preparation

Rationale: Whole cells can internalize ligands, skewing equilibrium data. Isolated membranes ensure direct access to the orthosteric binding site.

  • Culture HEK293 or CHO-K1 cells stably expressing human 5-HT2A or TAAR1 to 90% confluence.

  • Harvest cells using ice-cold PBS (pH 7.4) and centrifuge at 1,000 × g for 10 minutes.

  • Resuspend the pellet in ice-cold Lysis Buffer ( 5 mM Tris-HCl, 5 mM EDTA, pH 7.4 ) and homogenize using a Polytron tissue disruptor for 15 seconds.

  • Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in Assay Buffer, determine protein concentration via Bradford assay, and store aliquots at -80°C.

Protocol B: 5-HT2A Radioligand Competition Assay

Supported by methodologies from.

  • Prepare Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2​,0.1 mM EDTA, pH 7.4 .

  • Prepare Plates: In a 96-well plate, add of test phenethylamine (serial dilutions from 10−11 to 10−5 M).

  • Add Radioligand: Add of [3H] ketanserin (final concentration ~1-2 nM, near its Kd​ ).

  • Initiate Binding: Add of 5-HT2A membrane suspension (approx. protein/well).

  • Incubate: Seal the plate and incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

Protocol C: TAAR1 Radioligand Competition Assay
  • Prepare Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​,1 mM MgCl2​,pH 7.4 . (Note: TAAR1 binding is highly sensitive to physiological ion concentrations).

  • Prepare Plates: Add of test compound (serial dilutions from 10−10 to 10−4 M).

  • Add Radioligand: Add of TAAR1-specific radioligand (e.g., [3H] RO5166017) at a concentration equal to its Kd​ .

  • Initiate Binding: Add of TAAR1 membrane suspension.

  • Incubate: Incubate at Room Temperature (25°C) for 120 minutes.

Protocol D: Harvesting and Data Analysis
  • Pre-soak 96-well GF/B filter plates in 0.5% PEI for at least 2 hours at 4°C.

  • Terminate the assay by rapid vacuum filtration of the incubation mixture through the PEI-treated GF/B plates using a cell harvester.

  • Wash the filters three times with of ice-cold Wash Buffer ( 50 mM Tris-HCl, pH 7.4 ) to remove unbound radioligand.

  • Dry the filter plates, add of liquid scintillation cocktail per well, and read radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

Self-Validating System & Quality Control

To ensure scientific integrity, every assay plate must function as a self-validating system. A plate is only considered valid if it passes the following internal controls:

  • Total Binding ( B0​ ): Wells containing only radioligand, membranes, and buffer. This establishes the maximum signal.

  • Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a massive excess of an unlabeled competitor ( Mianserin for 5-HT2A; RO5166017 for TAAR1). This defines the background noise.

  • Z'-Factor Calculation: The assay must yield a Z'-factor ≥0.5 , calculated using the means ( μ ) and standard deviations ( σ ) of the B0​ and NSB wells:

    Z′=1−∣μB0​​−μNSB​∣3(σB0​​+σNSB​)​
  • Cheng-Prusoff Conversion: Raw IC50​ values (the concentration inhibiting 50% of specific binding) are dependent on the radioligand concentration. You must convert IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation to allow cross-laboratory comparison:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the concentration of the radioligand used, and Kd​ is its dissociation constant).

References

  • Title: Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues (Citing NIMH PDSP Protocols) Source: PLOS One URL: [Link]

  • Title: Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: The Case for TAAR1 as a Modulator of Central Nervous System Function Source: Frontiers in Pharmacology URL: [Link]

  • Title: Preclinical development of [18F]TAAR1-2203 as a PET radioligand for imaging TAAR1 expression and receptor occupancy Source: National Institutes of Health (NIH) / PMC URL: [Link]

Optimizing reaction conditions for ethylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Reaction Conditions for the Synthesis and Crystallization of Ethylamine Hydrochloride

Executive Summary

Ethylamine hydrochloride (CAS 557-66-4), also known as ethylammonium chloride, is a fundamental building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and N-substituted amides[1]. Because free ethylamine is a highly volatile and flammable gas/liquid at room temperature, converting it into its hydrochloride salt provides a stable, easily handled, and stoichiometrically precise alternative for multi-step organic synthesis[1]. This application note details the optimized reaction conditions for synthesizing high-purity ethylamine hydrochloride via direct neutralization, emphasizing thermodynamic control, stoichiometric precision, and crystallization dynamics.

Mechanistic Rationale & Causality

The most scalable and atom-economical route to ethylamine hydrochloride is the direct neutralization of aqueous ethylamine with concentrated hydrochloric acid[2]. While mechanistically straightforward (a direct acid-base proton transfer), achieving >98% purity requires strict control over several physicochemical parameters:

1. Thermodynamic Control (Temperature) The protonation of ethylamine is a highly exothermic process. If the reaction temperature is allowed to spike, the localized heat of neutralization can cause the unreacted free ethylamine to volatilize out of the solution. This not only poses a safety hazard but also skews the reaction stoichiometry, leading to excess acid in the final mixture. Maintaining the reaction vessel at <10 °C via an ice bath ensures complete retention of the amine[1].

2. Stoichiometric Precision (pH Control) A precise molar ratio of ethylamine to HCl is targeted. By driving the final pH to a slightly acidic range (pH 3.0–4.0), researchers ensure that 100% of the free amine is protonated. If the pH is too high, unreacted free base can co-crystallize or degrade; if the pH drops too low (pH < 1), the excess HCl complicates downstream concentration and can lead to equipment corrosion.

3. Solvent Selection & Crystallization Dynamics Ethylamine hydrochloride is highly soluble in water (approx. 280 g/100 g at 25 °C)[3]. To isolate the salt, water must be removed quantitatively via vacuum evaporation. However, the resulting crude solid often traps moisture and trace impurities. Recrystallization utilizes a binary solvent system: absolute ethanol (in which the salt is soluble) and diethyl ether (an anti-solvent in which the salt is practically insoluble)[3]. This differential solubility drives the precipitation of highly pure, white plate-like crystals[3][4].

Self-Validating Quality Control

A robust protocol must be a self-validating system. The success of this synthesis is confirmed in-process by continuous pH monitoring and ex-post by melting point analysis. Pure ethylamine hydrochloride exhibits a sharp melting point of 107–108 °C[4]. Any depression or broadening of this melting point indicates retained moisture or residual free base, prompting a mandatory secondary recrystallization step.

Optimization Parameters

The following table summarizes the optimized parameters for maximizing yield and purity during the synthesis workflow.

ParameterSub-optimal ConditionOptimized ConditionCausality / Impact
Reaction Temperature > 20 °C< 10 °C Prevents volatilization of free ethylamine; maximizes atom economy.
Final pH 7.0 (Neutral)3.0 – 4.0 Ensures complete protonation of the amine; prevents free-base contamination.
Evaporation Pressure AtmosphericReduced (Rotovap) Prevents thermal degradation of the salt during water removal.
Crystallization Solvent WaterEthanol / Diethyl Ether Acts as a solvent/anti-solvent system to force high-purity precipitation[3].

Experimental Workflow

Workflow Start Aqueous Ethylamine (70 wt%) Cooling Ice-Bath Cooling (< 10°C) Start->Cooling Acidification Dropwise Addition of 37% HCl Cooling->Acidification pHCheck In-Process Control (pH 3.0 - 4.0) Acidification->pHCheck Concentration Vacuum Evaporation (Remove H2O) pHCheck->Concentration Complete Crystallization Recrystallization (EtOH / Et2O) Concentration->Crystallization Crude Salt Product Ethylamine Hydrochloride (Pure Crystals) Crystallization->Product High Purity

Fig 1: Experimental workflow for the synthesis and purification of ethylamine hydrochloride.

Detailed Experimental Protocol

Materials Required:

  • Ethylamine (70% aqueous solution)

  • Hydrochloric acid (37% aqueous solution, ACS grade)

  • Absolute ethanol (Analytical grade)

  • Diethyl ether (Anhydrous)

  • Ice bath, magnetic stirrer, dropping funnel, rotary evaporator, and vacuum filtration setup.

Step-by-Step Methodology:

  • Preparation : Equip a 500 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, and an internal thermocouple.

  • Initial Loading : Charge the flask with 50 mL of 70% aqueous ethylamine. Submerge the flask in an ice-water bath and initiate moderate stirring. Allow the internal temperature to drop below 5 °C.

  • Acidification : Load the dropping funnel with a slight stoichiometric excess of 37% HCl (approx. 65 mL, calculated based on exact amine molarity). Begin dropwise addition of the HCl into the ethylamine solution.

  • Temperature Control : Monitor the internal thermocouple strictly. Adjust the addition rate of HCl to ensure the reaction temperature does not exceed 10 °C[1].

  • In-Process pH Validation : Once the calculated volume of HCl has been added, check the pH of the solution using a calibrated pH probe. Add trace amounts of HCl dropwise until the solution stabilizes at pH 3.0–4.0.

  • Concentration : Transfer the neutralized aqueous solution to a rotary evaporator. Remove the water under reduced pressure at a water bath temperature of 50–60 °C until a crude, slightly damp white solid remains.

  • Recrystallization : Dissolve the crude ethylamine hydrochloride in the minimum required volume of hot absolute ethanol. Remove from heat and slowly add anhydrous diethyl ether dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Isolation : Allow the mixture to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for 4 hours to maximize crystal yield.

  • Filtration and Drying : Collect the white, plate-like crystals via vacuum filtration using a Büchner funnel[3]. Wash the filter cake with a small volume of cold diethyl ether. Dry the product under high vacuum at 40 °C for 12 hours.

  • Quality Control : Verify the purity of the synthesized salt by measuring its melting point. A successful synthesis will yield a sharp melting point of 107–108 °C[4].

References

  • Properties of substance: ethylammonium chloride. Chemister. URL:[Link]

Sources

Preclinical Evaluation and Dosing Guidelines for 2-(4-Cyclohexylphenyl)ethan-1-amine HCl in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Behavioral Pharmacologists, and Drug Development Scientists.

Executive Summary & Pharmacological Rationale

2-(4-Cyclohexylphenyl)ethan-1-amine HCl (CAS No. 1955531-82-4) is a novel, synthetic phenethylamine derivative[1]. Endogenous trace amines, such as β-phenylethylamine, play critical roles in neuromodulation but suffer from rapid enzymatic degradation and poor central nervous system (CNS) penetrance. The incorporation of a bulky, lipophilic cyclohexyl moiety at the para-position of the phenethylamine scaffold is designed to significantly alter its pharmacokinetic profile, enhancing blood-brain barrier (BBB) penetration and preventing rapid metabolism by monoamine oxidases.

Structurally, this compound is hypothesized to act upon the Trace Amine-Associated Receptor 1 (TAAR1) , a phylogenetically conserved G protein-coupled receptor (GPCR) that modulates classical monoaminergic neurotransmission (dopamine, serotonin, and norepinephrine)[2][3]. TAAR1 activation triggers intracellular cAMP accumulation and modulates monoamine transporter function, making it a highly investigated target for schizophrenia, mood disorders, and neurodegenerative diseases[4][5].

Physicochemical Properties & Formulation Strategy

  • Compound: 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride

  • Molecular Weight: ~239.79 g/mol

  • Formulation Causality: As a hydrochloride salt, this compound exhibits excellent aqueous solubility. This is a critical advantage for in vivo studies. It allows for formulation in standard physiological saline (0.9% NaCl) or sterile Water for Injection (WFI). Avoiding organic co-solvents (e.g., DMSO, PEG-400, or Tween-80) is paramount in behavioral pharmacology, as these excipients can induce mild sedation, cause local peritoneal irritation, or alter BBB integrity, thereby confounding locomotor and anxiety readouts.

Pharmacokinetics & Dosing Guidelines

When evaluating novel phenethylamine derivatives, establishing a robust Dose-Range Finding (DRF) protocol is essential. Phenethylamines typically exhibit rapid absorption via intraperitoneal (IP) administration, with peak CNS concentrations ( Tmax​ ) occurring within 15–30 minutes.

Table 1: Recommended Dosing Matrix for Rodent Models (Mice/Rats)
Dose TierRange (mg/kg)Administration RoutePrimary ObjectiveExpected Pharmacological Response
Low 0.5 – 2.0IP / POTarget EngagementSubtle modulation of monoaminergic tone; potential anxiolytic effects without overt hyperlocomotion.
Mid 5.0 – 10.0IPBehavioral ProfilingOptimal range for Open Field Testing (OFT). Significant alterations in spontaneous locomotion and exploratory behavior.
High 15.0 – 30.0IPMTD / ToxicityMaximum Tolerated Dose (MTD) estimation. Risk of stereotypic behaviors (e.g., intense sniffing, head-weaving) due to excessive dopamine efflux.

Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized intracellular signaling cascade initiated by 2-(4-Cyclohexylphenyl)ethan-1-amine upon binding to the presynaptic TAAR1 receptor, ultimately leading to the modulation of monoamine efflux[3][6].

TAAR1_Pathway Ligand 2-(4-Cyclohexylphenyl) ethan-1-amine HCl Receptor TAAR1 Receptor (Intracellular/Presynaptic) Ligand->Receptor Agonism GProtein Gs Protein Activation Receptor->GProtein Couples to Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsg cAMP Accumulation Effector->SecondMsg Catalyzes Kinase Protein Kinase A (PKA) SecondMsg->Kinase Activates Transporter DAT / VMAT2 Modulation Kinase->Transporter Phosphorylates Outcome Altered Monoamine Efflux (DA, 5-HT) Transporter->Outcome Modulates

Hypothesized TAAR1-mediated monoaminergic signaling pathway for 2-(4-Cyclohexylphenyl)ethan-1-amine.

In Vivo Experimental Protocols

Protocol A: Dose Formulation (Example: 10 mg/kg IP for a 25g Mouse)

Self-Validating System: Always prepare a parallel vehicle control (0.9% saline) undergoing the exact same vortexing and handling steps to ensure any observed behavioral artifacts are strictly API-driven.

  • Weighing: Accurately weigh 2.5 mg of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl powder using a calibrated microbalance.

  • Dissolution: Add 1.0 mL of sterile 0.9% NaCl to create a 2.5 mg/mL stock solution.

  • Homogenization: Vortex for 30 seconds until the solution is completely clear and free of particulates.

  • Administration: Administer at a volume of 10 µL/g of body weight (e.g., 250 µL for a 25g mouse) via IP injection using a 27G needle.

Protocol B: Open Field Test (OFT) for Locomotor & Anxiety-Like Behavior

Causality: The OFT is the gold standard for quantifying spontaneous locomotor activity and thigmotaxis (wall-hugging, an index of anxiety)[7][8]. Because TAAR1 agonists and monoamine modulators directly influence dopaminergic tone, the OFT provides an immediate, quantifiable readout of target engagement in the CNS[3][9].

  • Apparatus Setup: Utilize a standard matte-finished Plexiglas arena (e.g., 40x40x30 cm or 44.5x44.5x20 cm) equipped with an overhead camera tracking system (e.g., Noldus EthoVision) or infrared photobeams[10][11].

  • Environmental Control: Maintain room illumination at 150-200 Lux at the arena floor and ensure a quiet environment (background white noise at ~60 dB) to prevent stress-induced behavioral artifacts[8][11].

  • Acclimation: Transport mice to the testing room and allow them to acclimate in their home cages for at least 30 minutes prior to testing. Why? This establishes a baseline of exploratory behavior and minimizes handling-induced hyperlocomotion, which can mask the pharmacological effects of the compound[9][11].

  • Dosing & Incubation: Inject the formulated compound (Protocol A) via IP route. Wait 15 minutes (estimated Tmax​ ) before placing the animal in the arena.

  • Testing: Place the mouse in the peripheral zone of the arena facing the wall. Record activity for 20 to 60 minutes[11].

  • Decontamination: Clean the arena thoroughly with 10% Nolvasan or 70% ethanol between subjects to eliminate olfactory cues[8][11]. Note: If using C57BL/6 mice, ensure ethanol is completely evaporated before the next trial, as this strain is highly sensitive to alcohol vapors, which can independently alter behavior[10].

Expected Outcomes & Data Interpretation

Table 2: Quantitative Data Extraction & Interpretation Matrix
MetricVehicle Control (Baseline)Expected Phenethylamine ResponseMechanistic Implication
Total Distance Traveled 15 – 40 meters (5-min bin)[8]Dose-dependent increase (Hyperlocomotion)Striatal dopamine efflux / TAAR1-mediated DAT reversal.
Center Zone Time 5% – 15% of total time[8]Increase (Anxiolytic) or Decrease (Anxiogenic)Modulation of prefrontal cortex and amygdala 5-HT/DA balance.
Thigmotaxis Index High (Preference for walls)[7][8]Decreased at low doses; Increased at high dosesBiphasic anxiety response typical of monoaminergic stimulants.
Vertical Rearing ModerateSignificantly IncreasedEnhanced exploratory drive and motor stereotypy.

References

  • Grandy, D. K. (2009). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. ScienceDirect. Retrieved from:[Link]

  • Berry, M. D., et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience. Retrieved from:[Link]

  • Shajan, et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. PubMed. Retrieved from:[Link]

  • Bhatt, L., et al. (2024). Trace amine-associated receptor 1 (TAAR1): an emerging therapeutic target for neurodegenerative, neurodevelopmental, and neurotraumatic disorders. PubMed. Retrieved from: [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC. Retrieved from:[Link]

  • Amuza Inc. (2023). How to Set Up an Open Field Test for Animal Behavior Research. Retrieved from:[Link]

  • Scantox. Open Field Test - Activity/Anxiety. Retrieved from:[Link]

  • Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from: [Link]

  • Mouse Metabolic Phenotyping Centers (MMPC). (2024). Open Field Test Protocol. Retrieved from: [Link]

Sources

Application Note: Advanced Crystallization Strategies for 2-(4-Cyclohexylphenyl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Thermodynamic Guide

Introduction & Physicochemical Profiling

2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride (CAS No. 1955531-82-4) is a highly lipophilic phenethylamine derivative utilized as a critical building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis. The structural incorporation of a bulky, non-polar cyclohexyl group at the para-position of the phenyl ring significantly alters the molecule's thermodynamic solubility profile compared to unsubstituted phenethylamines.

In the crystal lattice of an amine hydrochloride salt, stability is predominantly driven by charge-assisted hydrogen bonds formed between the protonated amine cation and the chloride anion[1]. However, the large hydrophobic cyclohexyl tail disrupts extensive aqueous solvation, rendering this specific salt less soluble in water than typical low-molecular-weight amine hydrochlorides, while maintaining high solubility in polar protic organic solvents. Understanding this dichotomy is essential for designing high-yield, high-purity crystallization workflows.

Quantitative Data Summary

The following table summarizes the physicochemical parameters that dictate the crystallization behavior of this compound:

ParameterValue / CharacteristicImpact on Crystallization Strategy
Molecular Formula C₁₄H₂₁N · HClDictates stoichiometric requirements during reactive salt formation.
Molecular Weight 239.79 g/mol Used for precise supersaturation and yield calculations.
pKa (Conjugate Acid) ~9.5 – 10.5 (Estimated)Requires highly acidic conditions (pH < 3) to ensure complete protonation and prevent free-base oiling out.
Solubility (Protic) High (Methanol, Ethanol)Ideal primary solvents for dissolution in anti-solvent workflows.
Solubility (Aprotic) Low (Ethyl Acetate, Heptane)Excellent candidates for use as anti-solvents to drive precipitation.
Thermal Stability Stable up to melting pointPermits high-temperature dissolution for cooling crystallization.

Thermodynamic Rationale & Crystallization Methodologies

As a Senior Application Scientist, I approach the isolation of amine hydrochlorides not as a mere physical separation, but as a highly controlled thermodynamic system. For 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride, we deploy three distinct crystallization modalities depending on the upstream synthesis and the required impurity clearance.

A. Reactive Crystallization (Primary Isolation)

The Causality: When isolating the compound directly from a synthetic reaction, the free base is typically dissolved in a low-dielectric, aprotic solvent (e.g., MTBE or diethyl ether). The introduction of anhydrous HCl gas or an ethereal HCl solution triggers a rapid acid-base reaction. Because the resulting highly polar hydrochloride salt is entirely insoluble in the low-dielectric medium, the system experiences instantaneous, massive supersaturation. This drives rapid nucleation and precipitation, effectively crashing the product out of solution while unreacted lipophilic byproducts remain dissolved[2].

G N1 Free Base Synthesis (2-(4-Cyclohexylphenyl)ethan-1-amine) N2 Organic Solvent Dissolution (MTBE or Diethyl Ether) N1->N2 N3 Anhydrous HCl Addition (Gas or 2M Solution) N2->N3 Controlled Dropwise N4 Supersaturation Generation (Rapid Nucleation) N3->N4 Exothermic Reaction N5 Crystal Growth & Maturation (Hold at 0-5°C) N4->N5 N6 Filtration & Washing (Cold Anti-solvent) N5->N6 N7 High-Purity HCl Salt N6->N7

Caption: Workflow of reactive crystallization from free base to hydrochloride salt.

B. Anti-Solvent Crystallization (Impurity Clearance)

The Causality: If the crude salt contains structurally similar lipophilic impurities (e.g., over-alkylated amines or unreacted starting materials), cooling crystallization alone may co-precipitate these contaminants. Anti-solvent crystallization is the superior purification method[3]. By dissolving the crude salt in a minimal volume of a high-dielectric protic solvent (Methanol) and slowly dosing in a low-dielectric anti-solvent (Ethyl Acetate), we artificially lower the bulk dielectric constant of the mixture. The highly polar HCl salt is forced to crystallize, while the lipophilic cyclohexyl-bearing impurities remain solvated in the organic mother liquor[4].

G S1 Crude HCl Salt S2 Dissolution in Primary Solvent (Methanol/Ethanol) S1->S2 S3 Filtration (Remove Insolubles) S2->S3 S4 Anti-Solvent Addition (Ethyl Acetate / Heptane) S3->S4 Clear Solution S5 Dielectric Constant Drop (Solubility Decrease) S4->S5 Controlled Dosing S6 Selective Precipitation (Impurities remain in liquor) S5->S6 Nucleation

Caption: Thermodynamic pathway of anti-solvent crystallization for impurity clearance.

C. Controlled Cooling Crystallization (Polymorph & Habit Control)

The Causality: To achieve a specific particle size distribution (PSD) and ensure the thermodynamic stability of the crystal lattice, cooling crystallization from a binary solvent system (Isopropanol/Water) is utilized. Water provides high solubility at elevated temperatures, while Isopropanol acts as a solubility modulator. A slow, linear cooling ramp ensures the system remains within the Metastable Zone Width (MSZW), promoting crystal growth over secondary nucleation, yielding large, easily filterable crystals[5].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure reproducibility and scientific rigor.

Protocol 1: Anti-Solvent Purification (Methanol / Ethyl Acetate)

Objective: Purify crude 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride from lipophilic synthetic byproducts.

  • Primary Dissolution: Weigh 10.0 g of crude 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride into a 250 mL jacketed reactor equipped with an overhead stirrer.

  • Solvent Addition: Add 30 mL of HPLC-grade Methanol. Heat the jacket to 45°C under moderate stirring (250 RPM) until complete dissolution is achieved.

  • Clarification (Self-Validation Step): Polish filter the warm solution through a 0.45 µm PTFE membrane into a clean, pre-warmed reactor to remove any insoluble particulate matter or dust.

  • Anti-Solvent Dosing: Adjust the reactor temperature to 25°C. Begin dosing Ethyl Acetate (anti-solvent) via a programmable syringe pump at a rate of 2.0 mL/min.

  • Nucleation Point: Monitor the solution closely. After approximately 40-50 mL of Ethyl Acetate has been added, the solution will become turbid (the cloud point).

  • Aging: Pause the anti-solvent addition and hold the suspension at 25°C for 30 minutes. Causality: This aging step allows the initial nuclei to grow, preventing the system from crashing out as a fine, unfilterable powder or an amorphous oil.

  • Completion: Resume Ethyl Acetate addition at 3.0 mL/min until a total of 120 mL has been added.

  • Isolation: Cool the reactor to 5°C over 1 hour. Filter the resulting white crystalline slurry via a Büchner funnel. Wash the filter cake with 20 mL of cold Ethyl Acetate.

  • Drying: Dry the crystals in a vacuum oven at 45°C and 50 mbar until a constant weight is achieved.

Protocol 2: Controlled Cooling Crystallization (Isopropanol / Water)

Objective: Generate large, uniform crystals suitable for formulation or high-resolution X-ray diffraction.

  • Solvent Preparation: Prepare a binary solvent mixture of Isopropanol (IPA) and Deionized Water at a volumetric ratio of 9:1.

  • Dissolution: Suspend 10.0 g of the purified salt in 80 mL of the IPA/Water mixture in a jacketed crystallizer. Heat the system to 75°C under reflux conditions until a clear solution is formed[5].

  • Controlled Cooling Ramp: Program the temperature control unit to cool the solution from 75°C to 65°C at a rate of 0.5°C/min.

  • Seeding (Optional but Recommended): At 65°C, introduce 0.1 g of pure, milled 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride seed crystals. Causality: Seeding bypasses the stochastic nature of primary nucleation, ensuring the crystallization occurs predictably within the MSZW and preventing supersaturation build-up.

  • Growth Phase: Continue the cooling ramp from 65°C to 5°C at a slower, linear rate of 0.2°C/min.

  • Maturation: Hold the slurry at 5°C for 2 hours to maximize yield and allow the crystal lattice to reach thermodynamic equilibrium.

  • Isolation & Drying: Filter the crystals under vacuum, wash with 15 mL of cold, neat Isopropanol, and dry under vacuum at 50°C for 12 hours.

Process Analytical Technology (PAT) & Validation

To ensure the trustworthiness of the crystallization process upon scale-up, the integration of Process Analytical Technology (PAT) is highly recommended.

  • Focused Beam Reflectance Measurement (FBRM): Deploying an FBRM probe during the anti-solvent addition (Protocol 1) allows real-time monitoring of the chord length distribution. This ensures that the dosing rate of Ethyl Acetate is not exceeding the crystal growth rate, which would otherwise lead to excessive secondary nucleation and poor powder flow properties.

  • Supernatant Analysis: Analyze the mother liquor via HPLC-UV prior to filtration. The crystallization is considered complete and self-validated when the concentration of the API in the supernatant matches the theoretical solubility limit of the compound in the final solvent/anti-solvent ratio at the isolation temperature.

References

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. American Chemical Society (ACS). Available at: [Link]

  • Reactive Crystallization. ResearchGate. Available at: [Link]

  • Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade | Organic Process Research & Development. American Chemical Society (ACS). Available at: [Link]

Sources

Application Note: Accelerated Synthesis of 2-(4-Cyclohexylphenyl)ethan-1-amine via Microwave-Assisted Leuckart Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

2-(4-Cyclohexylphenyl)ethan-1-amine is a primary amine featuring a cyclohexylphenyl scaffold. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, often serving as a key building block for synthesizing compounds with potential therapeutic activities. The conventional synthesis of such amines can be time-consuming and energy-intensive.

This application note details a robust and highly efficient protocol for the synthesis of 2-(4-Cyclohexylphenyl)ethan-1-amine from the corresponding ketone, 1-(4-cyclohexylphenyl)ethanone, utilizing a modified Leuckart reductive amination. The cornerstone of this protocol is the application of microwave-assisted organic synthesis (MAOS), a technology that aligns with the principles of green chemistry.[1] Microwave irradiation offers a significant advantage over classical conductive heating by delivering energy directly to polar molecules within the reaction mixture.[2] This results in rapid, uniform heating that dramatically reduces reaction times from hours to minutes, often leading to higher product yields, increased purity, and lower energy consumption.[3][4]

The Chemical Rationale: Leuckart Reductive Amination

The chosen synthetic route is the Leuckart reaction, a well-established method for converting ketones or aldehydes into amines.[5] This reaction is a prime example of reductive amination.[6] In this protocol, we utilize ammonium formate as both the nitrogen source and the reducing agent.

Mechanism of Action: The reaction proceeds through two primary stages:

  • Imine Formation: Upon heating, ammonium formate equilibrates to form ammonia and formic acid.[5] The ammonia performs a nucleophilic attack on the carbonyl carbon of 1-(4-cyclohexylphenyl)ethanone. Subsequent dehydration leads to the formation of a protonated imine (an iminium ion).

  • Hydride Reduction: The formate ion, derived from formic acid, then acts as a hydride donor, reducing the iminium ion to the final primary amine.[5]

Microwave energy is particularly effective for this transformation. The polar nature of the starting ketone, ammonium formate, and the iminium intermediate allows for efficient coupling with the microwave's electric field. This interaction generates intense internal heating, overcoming the activation energy barriers for both imine formation and reduction far more rapidly than conventional methods.[7][8]

Experimental Protocol and Workflow

This protocol is designed for a dedicated microwave synthesis reactor capable of controlling temperature and pressure in a sealed vessel environment.

Materials and Equipment
Reagent/MaterialFormulaCAS NumberM.W.Recommended Supplier
1-(4-Cyclohexylphenyl)ethanoneC₁₄H₁₈O7595-56-4202.30Sigma-Aldrich, TCI
Ammonium FormateCH₅NO₂540-69-263.06Acros Organics, Alfa Aesar
Methanol (MeOH)CH₄O67-56-132.04Fisher Scientific (ACS Grade)
Dichloromethane (DCM)CH₂Cl₂75-09-284.93VWR (ACS Grade)
Sodium Hydroxide (NaOH)NaOH1310-73-240.00MilliporeSigma
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6142.04EMD Millipore
Equipment
Microwave Synthesizere.g., CEM Discover®, Anton Paar Monowave
10 mL Microwave Reaction Vialwith stir bar and snap cap/crimp top
Standard GlasswareSeparatory funnel, round-bottom flask, etc.
Rotary Evaporator
Workflow Diagram

The overall process, from reactant preparation to final product isolation, is illustrated below.

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Synthesis cluster_workup 3. Aqueous Workup cluster_purify 4. Purification & Analysis reagents Weigh Ketone & Ammonium Formate vial Add to 10 mL Microwave Vial reagents->vial mw_irrad Irradiate in Reactor (160°C, 20 min) vial->mw_irrad cooling Cool to Room Temp. mw_irrad->cooling quench Add 1M NaOH (aq) & DCM cooling->quench extract Extract Organic Layer (x3) quench->extract dry Dry with Na₂SO₄ extract->dry filter Filter & Concentrate dry->filter purify Column Chromatography or Distillation filter->purify analyze Characterize Product (NMR, MS, IR) purify->analyze product Purified 2-(4-Cyclohexylphenyl)ethan-1-amine analyze->product

Caption: Experimental workflow for the synthesis of 2-(4-Cyclohexylphenyl)ethan-1-amine.

Step-by-Step Synthesis Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-(4-cyclohexylphenyl)ethanone (1.01 g, 5.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add ammonium formate (1.58 g, 25.0 mmol, 5.0 equiv.).

  • Solvent Addition: Add 3 mL of methanol (MeOH) to the vial. Seal the vessel securely with a cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Program the instrument to heat the mixture to 160 °C and hold at this temperature for 20 minutes . Set the power to dynamic mode (variable power, max 300 W) to maintain the target temperature. Stirring should be active throughout the irradiation period.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Workup - Quenching: Transfer the reaction mixture to a 100 mL separatory funnel. Rinse the vial with dichloromethane (DCM, 10 mL) and add it to the separatory funnel.

  • Workup - Basification: Carefully add 20 mL of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel to basify the mixture and deprotonate the ammonium salt of the product.

  • Workup - Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer two more times with 15 mL portions of DCM.

  • Drying and Concentration: Combine all organic extracts in an Erlenmeyer flask. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.

Purification

The crude product, an oil or low-melting solid, can be purified by one of the following methods:

  • Column Chromatography: For high purity, flash chromatography on a silica gel column using a gradient of 0-10% methanol in dichloromethane (with 1% triethylamine to prevent product tailing) is effective.

  • Vacuum Distillation: For larger scales, purification via vacuum distillation can be employed.

An expected yield for this reaction is typically in the range of 75-85% after purification.

Characterization and Validation

To ensure the integrity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the N-H stretches of the primary amine.

Safety and Best Practices

  • Pressure Hazard: Microwave synthesis in sealed vessels generates high internal pressure. Never exceed the recommended temperature or volume for the reaction vials. Always allow the vessel to cool completely before opening.

  • Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ammonium formate and organic solvents are hazardous.

  • Thermal Burns: The reaction vial will be extremely hot after irradiation. Handle with caution.

Conclusion

This application note provides a validated, efficient, and rapid protocol for the synthesis of 2-(4-Cyclohexylphenyl)ethan-1-amine. By leveraging the power of microwave-assisted synthesis, this method dramatically reduces reaction times compared to conventional heating while providing high yields.[9][10] The protocol is robust, scalable, and adheres to the principles of green chemistry by minimizing energy consumption and reaction time.[1]

References

  • Title: Leuckart reaction - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

  • Title: Leuckart Reaction Mechanism Source: Scribd URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines Source: ResearchGate URL: [Link]

  • Title: Leuckart reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts Source: Wiley Online Library URL: [Link]

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: ResearchGate URL: [Link]

  • Title: THE MECHANISM OF THE LEUCKART REACTION Source: University of Florida Digital Collections URL: [Link]

  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Microwave-Assisted Reductive Amination with Aqueous Ammonia: Sustainable Pathway Using Recyclable Magnetic Nickel-Based Nanocatalyst Source: ACS Publications URL: [Link]

  • Title: Reductions - CEM Corporation Source: CEM Corporation URL: [Link]

  • Title: Theory of Microwave Heating for Organic Synthesis Source: CEM Corporation URL: [Link]

  • Title: Microwave Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics Source: Keck Graduate Institute URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind common synthetic failures—specifically during nitrile reduction and salt crystallization—and provide self-validating protocols to ensure high-yield, high-purity outcomes.

Workflow Visualization: The Mechanistic Pathway

Understanding the reaction pathway is critical for diagnosing yield drops. The diagram below illustrates the reduction of 4-cyclohexylphenylacetonitrile, highlighting the critical imine intermediate where the divergence between the desired primary amine and the unwanted secondary amine dimer occurs.

G SM 4-Cyclohexylphenylacetonitrile (Starting Material) Red Catalytic Reduction (NiCl2 / NaBH4) SM->Red Imine Reactive Imine Intermediate Red->Imine PriAmine Primary Amine Freebase (Target Intermediate) Imine->PriAmine Excess [H] SecAmine Secondary Amine Dimer (Impurity) Imine->SecAmine Nucleophilic Attack by Primary Amine Salt Anhydrous HCl in Et2O / MeOH PriAmine->Salt Prod 2-(4-Cyclohexylphenyl) ethan-1-amine HCl Salt->Prod Crystallization

Reaction pathway for 2-(4-Cyclohexylphenyl)ethan-1-amine HCl, highlighting primary vs secondary amine.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting a high percentage (15–30%) of a high-molecular-weight impurity during nitrile reduction, and how do I prevent it?

The Causality: The impurity is a secondary amine dimer. During the catalytic hydrogenation of nitriles, the first reduction step yields a highly reactive imine intermediate. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile and attacks the unreduced imine. This forms a secondary imine, which is subsequently reduced to a secondary amine [1]. The Solution: You must manipulate the reaction equilibrium.

  • For high-pressure systems: Use Raney Nickel with a large excess of anhydrous ammonia. The ammonia outcompetes the primary amine for the imine intermediate, driving the reaction exclusively toward the primary amine.

  • For bench-scale systems: Transition to a Nickel Boride ( Ni2​B ) reduction system. Using stoichiometric NiCl2​ and NaBH4​ in anhydrous methanol rapidly generates Ni2​B in situ. This method reduces the nitrile to the primary amine so rapidly that secondary amine formation is kept below 5% [2].

Q2: My HCl salt precipitation yields a sticky, hygroscopic goo instead of a crystalline powder. What is the mechanistic cause?

The Causality: Phenethylamine freebases are highly lipophilic but readily absorb atmospheric CO2​ (forming carbamates) and moisture. If you use aqueous HCl (e.g., 37% hydrochloric acid) or non-anhydrous solvents (like standard grade ethanol), water molecules become trapped within the crystal lattice during salt formation. This drastically lowers the melting point of the salt, resulting in a hygroscopic oil rather than a solid [3]. The Solution: Crystallization must be performed under strictly anhydrous conditions. Dissolve the dried freebase in an anhydrous aprotic solvent (e.g., diethyl ether). Introduce the acid using a pre-titrated solution of anhydrous HCl gas dissolved in methanol or ethanol (e.g., 6% ethanolic HCl) [3]. This forces immediate, clean nucleation.

Q3: How do I ensure all transition metal residues are removed before salt formation?

The Causality: Residual nickel or boron compounds from the reduction step can coordinate with the primary amine, causing discoloration (usually a faint green or brown tint) and interfering with crystallization. The Solution: Implement a rigorous acid-base workup. Extract the crude reaction mixture with 1M HCl. The target amine moves into the aqueous layer as a water-soluble salt, while organic impurities and metal complexes remain in the organic phase. Wash the aqueous layer with dichloromethane (DCM), then basify the aqueous layer to pH > 12 using NaOH to liberate the freebase, and extract it back into fresh DCM or ether.

Quantitative Data: Reduction Method Comparison

To aid in selecting the appropriate reduction strategy for 4-cyclohexylphenylacetonitrile, consult the comparative data below.

Reduction MethodTypical Yield (Primary Amine)Secondary Amine ByproductScalability & Safety Profile
Raney Ni / H2​ (No NH3​ ) 60 – 70%15 – 30%High pressure required; pyrophoric catalyst hazard.
Raney Ni / H2​ (with NH3​ ) 90 – 96%< 5%Excellent for industrial scale; requires specialized pressure vessels.
NiCl2​ / NaBH4​ (Anhydrous) 85 – 93%< 5%Ideal for lab scale; highly exothermic, requires careful temperature control.
LiAlH4​ in THF 75 – 85%< 2%Poor for scale-up; highly reactive, tedious Fieser workup required.

Self-Validating Experimental Protocol

The following protocol utilizes the Nickel Boride reduction method, chosen for its high yield and avoidance of high-pressure hydrogen. It is designed as a self-validating system , meaning specific visual and physical cues are embedded in the steps to confirm the reaction is proceeding correctly.

Phase 1: Reduction of 4-Cyclohexylphenylacetonitrile
  • Preparation: Dissolve 10.0 mmol of 4-cyclohexylphenylacetonitrile in 50 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Precursor: Add 10.0 mmol of Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O ).

    • Self-Validation Check: The solution must turn a clear, vibrant emerald green, indicating complete dissolution of the nickel salt.

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add 70.0 mmol of Sodium Borohydride ( NaBH4​ ) in small portions over 30 minutes.

    • Self-Validation Check: Upon the first addition of NaBH4​ , the green solution will instantly turn pitch black (formation of the active Ni2​B catalyst), accompanied by vigorous effervescence (hydrogen gas evolution). If the black precipitate does not form, the methanol is likely contaminated with water.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours.

Phase 2: Isolation and Salt Formation
  • Filtration: Filter the black suspension through a pad of Celite to remove the nickel boride catalyst. Wash the pad with an additional 20 mL of methanol.

  • Acid-Base Extraction: Concentrate the filtrate in vacuo. Dissolve the residue in 50 mL of 1M HCl and wash with DCM (2 x 20 mL). Discard the DCM layer. Basify the aqueous layer with 5M NaOH until pH 12 is reached. Extract the liberated freebase with anhydrous diethyl ether (3 x 30 mL).

  • Drying: Dry the combined ether extracts over anhydrous Na2​SO4​ .

  • Crystallization: Filter the dried ether solution into a clean flask. While stirring vigorously, add 6% ethanolic HCl dropwise until the solution reaches pH 2 (test with pH paper).

    • Self-Validation Check: A stark white, crystalline precipitate of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl should form immediately upon the addition of the acid. If an oil forms, moisture has compromised the system; you must evaporate the solvent and recrystallize from hot methanol/ether.

  • Collection: Vacuum filter the crystals, wash with cold anhydrous ether, and dry under high vacuum.

References

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts Organic Process Research & Development (ACS Publications) URL:[Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles Tetrahedron Letters (Elsevier) URL:[Link]

  • Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 National Institutes of Health (PMC) URL:[Link]

Optimizing HPLC separation for 4-cyclohexylphenyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Troubleshooting & Optimization Target Analyte: 4-Cyclohexylphenyl Derivatives

Introduction

Welcome to the Technical Support Center. 4-cyclohexylphenyl derivatives present a unique chromatographic challenge. The combination of an aliphatic cyclohexyl ring and an aromatic phenyl group renders these molecules highly hydrophobic[1]. Standard reversed-phase (RP-HPLC) approaches often result in excessive retention times, broad peaks, and poor resolution of structural isomers. This guide provides a mechanistic approach to method development, ensuring robust, self-validating, and reproducible separations.

Mechanistic Insights & Column Selection

Understanding the causality behind retention is the first step to optimization. Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. Because 4-cyclohexylphenyl derivatives are highly nonpolar, they exhibit extreme retention on C18 phases, often requiring near 100% organic modifier to elute[1][2].

To achieve separation without excessive run times, we must introduce orthogonal retention mechanisms. A Phenyl-Hexyl stationary phase is highly recommended. The trifunctionally bonded C6 phenyl-ligand acts as a robust sorbent that selectively retains aromatic compounds through π−π interactions. Furthermore, phenyl phases exhibit superior shape selectivity due to solute multipoint interaction with the planar ring system[3]. This steric recognition is critical for resolving closely related positional isomers of the cyclohexyl group on the phenyl ring.

Table 1: Column Selectivity & Retention Profile for 4-Cyclohexylphenyl Derivatives
Column ChemistryPrimary Interaction MechanismEst. Organic Modifier Required (%)Relative Retention Factor ( k′ )Isomeric Resolution
C18 (Octadecyl) Hydrophobic (Dispersive)80 - 100%Very High (>10)Poor
C8 (Octyl) Hydrophobic (Dispersive)60 - 85%Moderate (5 - 8)Poor to Moderate
Phenyl-Hexyl π−π , Steric, Hydrophobic50 - 80%Moderate (4 - 7)Excellent[4]
Biphenyl Enhanced π−π , Dipole55 - 85%High (6 - 9)Excellent

Step-by-Step Method Development Protocol

This self-validating protocol ensures that each parameter is optimized systematically, confirming its own efficacy before advancing to the next step.

Phase 1: Initial Setup & Screening

  • Column Installation : Install a Phenyl-Hexyl column (e.g., 2.7 µm core-shell for high efficiency at lower backpressures)[3].

  • Mobile Phase Preparation : Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Acetonitrile (ACN) is preferred initially for highly hydrophobic compounds to maintain lower system backpressure and provide stronger elution power[5].

  • Scouting Gradient : Run a broad linear gradient from 50% B to 100% B over 15 minutes at a flow rate of 1.0 mL/min.

    • Self-Validation Check: If the analyte elutes after 100% B is reached (during the isocratic hold), the column is too retentive. You must switch to a less hydrophobic phase (e.g., C8) or increase the starting organic percentage[6].

Phase 2: Selectivity Tuning & Optimization 4. Isomer Resolution (Modifier Switch) : If co-elution of structural isomers occurs, switch the organic modifier from Acetonitrile to Methanol (MeOH).

  • Causality: ACN contains a triple bond that can π -compete with the stationary phase, masking the column's unique selectivity. MeOH lacks π electrons, allowing the phenyl phase to fully interact with the analyte's aromatic ring via π−π bonding.

  • Temperature Adjustment : Set the column oven to 40°C–50°C.

    • Causality: Elevated temperatures reduce mobile phase viscosity, increasing mass transfer rates. This sharpens peaks and decreases elution time for strongly retained hydrophobic compounds without significantly altering selectivity[5].

  • Final Gradient Design : Calculate the organic percentage at the time of elution during the scouting run. Design a targeted, shallow gradient (±5% of the elution organic percentage over 10 minutes) to maximize resolution ( Rs​>1.5 ).

HPLC_Workflow Start 1. Analyte Assessment (4-Cyclohexylphenyl) ColSelect 2. Select Column (Phenyl-Hexyl preferred) Start->ColSelect MobilePhase 3. Screen Mobile Phase (ACN vs. MeOH) ColSelect->MobilePhase Gradient 4. Scouting Gradient (50-100% Organic) MobilePhase->Gradient Evaluate 5. Evaluate Resolution (Rs > 1.5?) Gradient->Evaluate Temp Adjust Temperature (40-50°C) Evaluate->Temp No (Broad Peaks) Modifier Change Modifier (ACN to MeOH) Evaluate->Modifier No (Co-elution) Validate 6. Finalize & Validate Method Evaluate->Validate Yes Temp->Gradient Modifier->Gradient

Systematic RP-HPLC method development workflow for hydrophobic phenyl derivatives.

Troubleshooting Guide

Q: Why are my retention times excessively long, and how do I fix it without losing resolution? A: 4-cyclohexylphenyl derivatives are highly nonpolar, leading to overwhelming dispersive interactions on standard alkyl phases[2]. Solution: First, ensure your starting organic modifier is sufficiently high (e.g., start at 60% instead of 5%). If retention remains >15 minutes, switch from a C18 to a Phenyl-Hexyl or C8 phase[6]. Additionally, increasing the column temperature (e.g., from 25°C to 45°C) will increase mass transfer kinetics and reduce retention time[5].

Q: How do I resolve co-eluting structural isomers of 4-cyclohexylphenyl compounds? A: Structural isomers possess nearly identical hydrophobicities, causing them to co-elute on C18 columns. Solution: Exploit shape selectivity. A Phenyl-Hexyl column offers multipoint interactions with the planar aromatic ring[3]. To maximize this π−π interaction, use Methanol instead of Acetonitrile. Acetonitrile's cyano group competes with the stationary phase for π interactions, whereas Methanol does not, thereby amplifying the column's inherent selectivity for aromatic isomers.

Q: What causes peak tailing in these derivatives, and how is it mitigated? A: If your 4-cyclohexylphenyl derivative contains basic functional groups (e.g., amines), peak tailing is likely caused by secondary ion-exchange interactions with residual, unendcapped silanols on the silica support[5]. Solution: Ensure you are using a highly endcapped column or a Charged Surface Hybrid (CSH) particle technology, which is specifically designed to mitigate silanol activity in low ionic strength mobile phases. Alternatively, adjust the mobile phase pH to at least 2 units below the pKa​ of the basic group using Formic Acid or Trifluoroacetic Acid (TFA) to fully protonate the analyte and suppress silanol ionization[2].

Frequently Asked Questions (FAQs)

Q: Can I use Normal Phase or HILIC for these derivatives? A: HILIC (Hydrophilic Interaction Liquid Chromatography) is designed for highly polar compounds and is entirely unsuitable for highly hydrophobic molecules like 4-cyclohexylphenyl derivatives[2]. Normal phase chromatography (using hexane/ethyl acetate) can be used, but RP-HPLC is preferred due to better reproducibility, faster equilibration, and MS-compatibility.

Q: Does the length of the alkyl chain in Phenyl columns matter? A: Yes. A Phenyl-Hexyl column has a 6-carbon linker, providing a critical balance of hydrophobic retention (similar to a short alkyl chain) and aromatic selectivity[4]. A shorter linker (e.g., Phenyl-Propyl) will have less hydrophobic retention and rely more heavily on π−π interactions. For the bulky 4-cyclohexylphenyl group, the hexyl linker provides the necessary steric flexibility and balanced retention[4].

Sources

Resolving pH stability issues with 2-(4-Cyclohexylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(4-Cyclohexylphenyl)ethan-1-amine

Welcome to the dedicated technical support guide for 2-(4-Cyclohexylphenyl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to pH stability, encountered during experimental work. We will delve into the underlying chemical principles to empower you to not only solve immediate issues but also to proactively design robust formulations.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties and handling of 2-(4-Cyclohexylphenyl)ethan-1-amine.

Q1: What is the predicted pKa of 2-(4-Cyclohexylphenyl)ethan-1-amine and why is it critical for my experiments?

A1: While specific experimental data for this molecule is not widely published, we can predict its pKa based on its structure: a primary aliphatic amine. Primary alkylamines typically exhibit pKa values in the range of 9.5 to 10.5.[1] The pKa is the pH at which 50% of the amine is in its protonated, cationic form (R-NH3+) and 50% is in its neutral, free base form (R-NH2).

This value is paramount because it dictates the molecule's charge state and, consequently, its solubility and stability at a given pH.[2] For instance, in an environment with a pH below the pKa, the protonated, more water-soluble salt form will predominate.[2][3] Conversely, at a pH above the pKa, the neutral free base, which is significantly less water-soluble due to the large, hydrophobic cyclohexylphenyl group, will be the major species.[4]

Q2: My compound is precipitating out of my aqueous buffer. What is the likely cause?

A2: Precipitation is a classic sign that the pH of your solution is too high, approaching or exceeding the pKa of the amine. This shifts the equilibrium towards the neutral free base form (R-NH2). The bulky and non-polar cyclohexylphenyl moiety makes this free base form highly hydrophobic and poorly soluble in water, leading to its precipitation.[4] Many seemingly neutral aqueous solutions can have a pH of 7 or higher, which may be insufficient to maintain the compound in its soluble, protonated state.

Q3: What are the most probable degradation pathways for this compound in a formulation?

A3: Primary amines like 2-(4-Cyclohexylphenyl)ethan-1-amine are susceptible to several modes of chemical degradation, which can be accelerated by pH, temperature, light, and the presence of other reactive species.[5] The most common pathways include:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation, especially in the presence of oxygen, metal ions, or oxidizing agents like peroxides.[5] This can lead to the formation of various degradation products.

  • Reaction with Excipients: If your formulation contains reducing sugars (like lactose or dextrose), the primary amine can undergo a Maillard reaction, leading to the formation of colored impurities.[5] Furthermore, degradation products from common excipients like polyethylene glycol (PEG), such as formic acid or formaldehyde, can react with the amine to form N-formyl adducts.[6]

  • Hydrolysis: While less common for simple amines compared to esters or amides, extreme pH conditions (either highly acidic or basic) combined with heat can promote degradation.[5]

Q4: What are the general recommendations for preparing and storing a stock solution?

A4: For maximum stability and solubility, a stock solution should be prepared in an acidic buffered solution, ensuring the pH is at least 2 units below the pKa (e.g., pH 7.0-7.5 is generally not sufficiently acidic). A pH of 4-5 is often a good starting point. The solution should be stored in a tightly sealed container, protected from light, and kept at a low temperature (e.g., 4°C for short-term or -20°C for long-term storage) to minimize both oxidative and thermal degradation.[5][7]

Troubleshooting Guide: pH Stability Issues

This guide provides systematic workflows to diagnose and resolve common problems encountered during formulation and analysis.

Issue 1: Compound Precipitation or Solution Cloudiness

You observe that upon dissolving 2-(4-Cyclohexylphenyl)ethan-1-amine in an aqueous medium, the solution becomes cloudy or a precipitate forms, either immediately or over a short period.

Primary Cause: The pH of the solution is insufficiently acidic to maintain the compound in its soluble, protonated (R-NH3+) form.[2][8]

Troubleshooting Workflow:

G cluster_mitigation Mitigation Strategies start Degradation Observed (New HPLC Peaks) forced_degradation Perform Forced Degradation Study (See Protocol 2 & Table 2) start->forced_degradation identify_pathway Identify Degradation Pathway (e.g., Oxidation, Hydrolysis) forced_degradation->identify_pathway is_oxidation Is it Oxidation? identify_pathway->is_oxidation Yes is_other Other Pathway? identify_pathway->is_other No add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) is_oxidation->add_antioxidant inert_gas Blanket with Inert Gas (N2 or Argon) is_oxidation->inert_gas add_chelator Add Chelating Agent (e.g., EDTA) is_oxidation->add_chelator adjust_ph_stab Adjust pH to Zone of Maximum Stability is_other->adjust_ph_stab screen_excipients Screen Excipients for Compatibility is_other->screen_excipients end Implement Strategy & Re-run Stability Study

Caption: Workflow for investigating and mitigating chemical degradation.

Solution Details & Protocols

A forced degradation (or stress testing) study is an essential tool to rapidly identify potential degradation pathways and develop mitigation strategies. [9]By subjecting the compound to harsh conditions, you can predict its long-term stability. [5] Table 2: Typical Forced Degradation Conditions for an Amine Compound

Stress ConditionTypical Reagents & ConditionsLikely Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hGenerally stable, but potential for degradation at phenyl-ethane bond under extreme conditions. [5]
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hGenerally stable. [5]
Oxidation 3% H₂O₂, Room Temp, 24hHigh risk. Formation of N-oxides, imines, or other oxidative products. [5]
Thermal 80°C (in solution & solid state), 48hPotential for acceleration of other degradation pathways, like oxidation. [5]
Photostability ICH Q1B conditions (UV/Vis light)Potential for photolytic degradation, especially of the aromatic ring. [9]

Experimental Protocol 2: Basic Forced Degradation Study

  • Preparation: Prepare five separate solutions of 2-(4-Cyclohexylphenyl)ethan-1-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress:

    • Acid: Add an equal volume of 0.2 M HCl (final concentration 0.1 M).

    • Base: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M).

    • Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3%).

    • Heat: Place one vial in an oven at 80°C.

    • Control: Keep one vial at room temperature, protected from light.

  • Incubation: Store all vials under the specified conditions for a set time (e.g., 24 hours). For the acid and base samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. A significant decrease in the parent peak and the appearance of new peaks under a specific condition (e.g., oxidation) points to that degradation pathway being a primary concern. [10]This knowledge allows you to implement targeted stabilization strategies, such as adding antioxidants or purging solutions with nitrogen to prevent oxidation. [11]

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
  • Solubility and pH of amines. (n.d.). ISSR.
  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. (n.d.). NETL.
  • Principles of Drug Action 1, Spring 2005, Amines. (2005). University of the Sciences in Philadelphia.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Study of pH-dependent drugs solubility in w
  • Method for stabilizing an alkanol amine buffer used in optical determinations of enzyme activity. (1995).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • How to choose the perfect buffer to get a pure, stabilised, functional protein. (2017). Tebubio.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022).
  • Pharmaceutical formulations including an amine compound. (n.d.).
  • Buffer Optimization Str
  • All About the Composition of Protein Purification Buffers and Why It M
  • An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. (2011). Analytical and Bioanalytical Chemistry.
  • pKa Data Compiled by R. Williams. (n.d.). [Source not specified].

Sources

Technical Support Center: Addressing Degradation of 2-(4-Cyclohexylphenyl)ethan-1-amine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: March 7, 2026

Welcome to the technical support center for 2-(4-Cyclohexylphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of this compound in solution. Inconsistent experimental results are often traced back to unforeseen compound degradation. This resource offers troubleshooting guides and validated protocols to help you ensure the accuracy and reproducibility of your work.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 2-(4-Cyclohexylphenyl)ethan-1-amine.

Q1: What are the primary causes of 2-(4-Cyclohexylphenyl)ethan-1-amine degradation in solution?

A1: As a primary phenethylamine derivative, the degradation of 2-(4-Cyclohexylphenyl)ethan-1-amine is primarily driven by its chemical structure and reactivity with its environment. The main pathways include:

  • Oxidation: The primary amine group (-NH₂) is susceptible to oxidation, which is often the main degradation route.[1][2] This can be catalyzed by atmospheric oxygen, trace metal ions, and light exposure. Oxidation can lead to the formation of corresponding aldehydes and carboxylic acids.[1]

  • Reaction with Carbon Dioxide: Being a basic compound, the amine can react with atmospheric CO₂ absorbed into the solution, leading to the formation of carbonate salts.[1] This is particularly relevant for solutions stored with significant headspace or with repeated exposure to air.

  • pH-Dependent Instability: The stability of the amine in solution is highly dependent on the pH.[1] In its free base form (at higher pH), the lone pair of electrons on the nitrogen is more available, making it more susceptible to oxidation. In an acidic environment, the amine is protonated to form an ammonium salt (R-NH₃⁺), which is significantly more stable.[1][3]

  • Light Exposure (Photodegradation): Aromatic amines can be photosensitive.[1] UV and even ambient laboratory light can provide the energy to initiate and accelerate degradation reactions.[4][5]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation pathways.[1][6]

Q2: What are the ideal storage conditions for the solid (neat) compound?

A2: To ensure the long-term stability of the solid compound, the following conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dark environment. Long-term storage at 2-8°C or frozen (≤ -20°C) is ideal.[1]Reduces the rate of any potential solid-state degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation and reaction with atmospheric CO₂ and moisture.[1]
Light Protect from light using an amber glass vial or by storing the container in a dark place.Minimizes the risk of photodegradation.[1]
Container Use a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap).Prevents exposure to air and moisture.[1]
Q3: What are the best practices for preparing and storing solutions of this compound?

A3: Solution-state stability is more challenging. Follow these best practices:

  • Solvent Choice: Use high-purity, degassed solvents. If using protic solvents like methanol or water, be aware that they can participate in degradation reactions. Acetonitrile is often a good first choice.

  • pH Adjustment: Whenever compatible with your experimental design, buffer the solution to a slightly acidic pH (e.g., pH 4-6). This protonates the amine, significantly enhancing its stability against oxidation.[1]

  • Concentration: Prepare stock solutions at the highest reasonable concentration to minimize the relative impact of headspace oxygen and dissolved impurities.

  • Aliquotting: Aliquot stock solutions into single-use volumes in amber vials.[1] This practice avoids repeated freeze-thaw cycles and prevents contamination and exposure of the entire stock to air every time a sample is needed.

  • Storage: Store solution aliquots frozen (≤ -20°C) and in the dark.

Q4: Are there any visible signs of degradation?

A4: While analytical confirmation is necessary, visual cues can indicate potential degradation. These include:

  • Color Change: Development of a yellow or brown tint in a previously colorless solution.

  • Precipitate Formation: The appearance of solid material in the solution, which could be a degradation product or a salt formed from reaction with CO₂.

  • Pressure Buildup: In some cases, degradation can generate gaseous byproducts.

If you observe any of these signs, it is crucial to re-analyze the solution for purity before use.

Troubleshooting Guide
Scenario: My HPLC/LC-MS analysis shows new, unexpected peaks after storing my solution. What should I do?

This is a classic sign of compound degradation. Follow this systematic approach to diagnose and solve the issue.

G A Start: Unexpected peaks observed in chromatogram B Prepare a fresh solution from a reliable solid standard and analyze immediately (T=0 analysis). A->B C Compare chromatograms: Are the new peaks present in the fresh sample? B->C D Yes C->D  Yes E No C->E  No F Issue is likely with the solid starting material or the solvent/system itself. Verify purity of standard and solvent blank. D->F G Degradation is confirmed. The compound is unstable under your storage conditions. E->G H Implement improved storage and handling procedures. (See Protocol 1) G->H I Consider performing a forced degradation study to identify and characterize degradants. (See Protocol 2) G->I J Solution: Prepare fresh solutions more frequently and store in smaller, single-use aliquots under inert gas at ≤ -20°C. H->J

Caption: Troubleshooting workflow for identifying degradation.

Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol is designed to minimize degradation during preparation and storage.

  • Materials:

    • 2-(4-Cyclohexylphenyl)ethan-1-amine (high-purity solid)

    • HPLC-grade acetonitrile (or other appropriate solvent)

    • Inert gas (Argon or Nitrogen)

    • Amber glass volumetric flask

    • Amber glass HPLC vials with PTFE-lined caps

  • Procedure:

    • Solvent Degassing: Sparge the acetonitrile with inert gas for 15-20 minutes to remove dissolved oxygen.

    • Weighing: Accurately weigh the required amount of the solid compound in a clean, dry weighing boat. Perform this step efficiently to minimize air exposure.

    • Dissolution: Transfer the solid to the volumetric flask. Add approximately half the final volume of degassed solvent and sonicate briefly (1-2 minutes) to dissolve.

    • Volume Adjustment: Allow the solution to return to room temperature, then carefully add degassed solvent to the calibration mark.

    • Inert Gas Blanket: Before capping, gently flush the headspace of the volumetric flask with inert gas.

    • Aliquotting: Immediately dispense the stock solution into the amber HPLC vials, filling them as much as possible to minimize headspace.

    • Final Purge & Capping: Gently flush the headspace of each vial with inert gas before tightly sealing the cap.

    • Storage: Label the vials clearly and place them in a freezer (≤ -20°C) for storage.

    • Quality Control: Analyze a freshly prepared aliquot immediately (T=0) to establish a baseline purity profile.

Protocol 2: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding potential degradation pathways and for developing a stability-indicating analytical method.[7][8][9] The goal is to achieve partial (5-20%) degradation, not to destroy the compound completely.[9]

  • Stress Conditions: Prepare separate solutions of the compound (e.g., in 50:50 acetonitrile:water) for each condition.

Stress ConditionReagent/SetupTypical ConditionsTarget Functional Groups/Mechanism
Acid Hydrolysis 0.1 M HCl60°C for 24-48 hoursAmine group (protonation), though primary amines are generally stable to acid.[1]
Base Hydrolysis 0.1 M NaOH60°C for 24-48 hoursPotential for elimination or other base-catalyzed reactions.[3][10]
Oxidation 3% H₂O₂Room Temp for 24 hoursAmine group is highly susceptible.[1][2]
Thermal Stress Solution in oven80°C for 48 hoursGeneral acceleration of all degradation pathways.[6]
Photostability Solution in photostability chamberICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²)Aromatic ring and amine group.[4][5]
  • Procedure:

    • Prepare five separate solutions of your compound at a known concentration. Include a sixth "control" sample, which should be protected from light and stored at 4°C.

    • Expose each of the five samples to one of the stress conditions listed above for a defined period.

    • After exposure, allow samples to cool to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) to the same final concentration with your mobile phase.

    • Analyze all samples by a suitable stability-indicating method (e.g., HPLC with UV/PDA or LC-MS).

    • Analysis: Compare the chromatograms from the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). This information is crucial for validating that your analytical method can separate the parent compound from its potential impurities.

Potential Degradation Pathway

While the exact degradation products for 2-(4-Cyclohexylphenyl)ethan-1-amine would require experimental characterization, a primary degradation route for similar phenethylamines is oxidation at the amine.[1]

Caption: A potential oxidative degradation pathway.

References
  • M. Friedman & H. S. Jürgens (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-10. [Link]

  • Iranian Chemical Society (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Iranian Chemical Society. [Link]

  • Bali, S., et al. (2014). Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. The Journal of Physical Chemistry C, ACS Publications. [Link]

  • MDPI (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

  • Sexton, A. (n.d.). Oxidative degradation of amine solvents for C02 capture. Repository Home. [Link]

  • Wang, F., et al. (2015). Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks. New Journal of Chemistry, RSC Publishing. [Link]

  • Na, J., et al. (2020). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, ACS Publications. [Link]

  • ResearchGate (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Varela, A. (n.d.). CHAPTER 21: AMINES. University of Southern Mississippi. [Link]

  • Abidli, I., Tangour, B., & Sayari, A. (2025). Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. Environmental Research. [Link]

  • National Center for Biotechnology Information (n.d.). Phenethylamine. PubChem. [Link]

  • Vione, D., et al. (2026). Dissolved organic matter as an inhibitor of the photodegradation of aromatic amines in surface waters. Journal of Environmental Chemical Engineering. [Link]

  • LibreTexts (2025). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]

  • Wikipedia (n.d.). Phenethylamine. Wikipedia. [Link]

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Onyx Scientific (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Onyx Scientific. [Link]

  • van der Plas, M. J., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. PMC. [Link]

  • Ibis Scientific, LLC (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • University of Kentucky (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. [Link]

  • Heriot-Watt University (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. [Link]

  • Islam, M. S., et al. (n.d.). Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 2-(4-Cyclohexylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 2-(4-Cyclohexylphenyl)ethan-1-amine

Executive Summary

The accurate identification and quantification of substituted phenethylamines is a critical workflow in drug development, forensic toxicology, and pharmacokinetic profiling. 2-(4-Cyclohexylphenyl)ethan-1-amine presents a unique analytical challenge due to its lipophilic cyclohexyl substitution. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Quadrupole Time-of-Flight (Q-TOF) mass spectrometry against nominal-mass Triple Quadrupole (QqQ) systems. By deconstructing the mechanistic fragmentation pathways of this compound, we provide a self-validating experimental framework that ensures absolute structural confidence.

Analyte Overview & Mechanistic Fragmentation (The "Why")

2-(4-Cyclohexylphenyl)ethan-1-amine (C₁₄H₂₁N) is a phenethylamine derivative characterized by a bulky, lipophilic cyclohexyl ring at the para-position of the phenyl core. This structural modification fundamentally dictates its gas-phase behavior during tandem mass spectrometry (MS/MS).

Under positive electrospray ionization (ESI+), the primary amine acts as the site of protonation, yielding a stable precursor ion [M+H]⁺ at m/z 204.1752. According to foundational research on the [1], the dominant MS/MS pathways are driven by the thermodynamic stability of the resulting carbocations and iminium ions. The fragmentation is not random; it follows strict causal pathways:

  • α-Cleavage (Diagnostic Pathway): The most critical fragmentation occurs at the Cα-Cβ bond. Because the charge can be retained on either fragment, this yields two distinct diagnostic ions. Charge retention on the nitrogen produces the low-mass iminium cation (m/z 30.0344), while charge retention on the aromatic moiety generates the highly stabilized 4-cyclohexylbenzyl cation (m/z 173.1330).

  • Inductive Neutral Loss: The protonated amine exerts a strong inductive pull, facilitating the neutral loss of ammonia (NH₃, 17.0265 Da) to form a resonance-stabilized 4-cyclohexylstyrene-like cation (m/z 187.1487).

  • Cyclohexyl Ring Cleavage: At elevated collision energies, the 4-cyclohexylbenzyl cation undergoes secondary fragmentation. The cyclohexyl ring is cleaved—likely via a retro-Diels-Alder rearrangement—expelling cyclohexene (82.078 Da) to leave the ubiquitous tropylium cation (m/z 91.0548).

MS_Fragmentation M Precursor Ion [M+H]+ m/z 204.175 F1 Neutral Loss [M+H - NH3]+ m/z 187.149 M->F1 - NH3 (17.027 Da) Inductive Cleavage F2 α-Cleavage (Aryl) 4-Cyclohexylbenzyl Cation m/z 173.133 M->F2 α-Cleavage - CH5N (31.042 Da) F3 α-Cleavage (Amine) Iminium Cation m/z 30.034 M->F3 α-Cleavage - C13H17 (173.133 Da) F4 Ring Cleavage Tropylium Cation m/z 91.055 F2->F4 - Cyclohexene (82.078 Da) Retro-Diels-Alder

Fig 1. ESI-MS/MS fragmentation pathway of 2-(4-Cyclohexylphenyl)ethan-1-amine.

Technology Comparison: HRAM Q-TOF vs. Triple Quadrupole (QqQ)

When developing an assay for 2-(4-Cyclohexylphenyl)ethan-1-amine, the choice of mass analyzer dictates the integrity of the data. We compare the performance of an Agilent 6546 Q-TOF (HRAM) against a Thermo TSQ Quantis (QqQ).

  • Agilent 6546 Q-TOF: Operating at >60,000 FWHM resolution, this platform is mandatory for structural elucidation. Sub-ppm mass accuracy ensures that the m/z 173.1330 fragment is definitively identified as the 4-cyclohexylbenzyl cation, easily distinguishing it from isobaric interferences (e.g., endogenous lipids) that share the same nominal mass.

  • Thermo TSQ Quantis (QqQ): Operating at unit resolution, the QqQ is the gold standard for targeted quantification. While it cannot prove the exact elemental composition of a fragment, its Selected Reaction Monitoring (SRM) mode provides unmatched duty cycles, making it superior for high-throughput pharmacokinetic (PK) screening where the analyte's identity is already known.

Table 1: Platform Performance Comparison
Analytical MetricAgilent 6546 Q-TOF (HRAM)Thermo TSQ Quantis (QqQ)Analytical Advantage
Mass Resolution > 60,000 FWHMUnit (~0.7 Da FWHM)Q-TOF: Eliminates isobaric matrix interferences.
Mass Accuracy < 2 ppm± 0.2 DaQ-TOF: Enables empirical formula generation.
Linear Dynamic Range 4 - 5 orders of magnitude6 orders of magnitudeQqQ: Superior for quantifying extreme PK gradients.
Primary Workflow Untargeted screening, ElucidationTargeted SRM quantificationContext-Dependent: Q-TOF for discovery; QqQ for routine PK.

Self-Validating LC-MS/MS Protocol

To ensure scientific integrity, the analytical workflow must be self-validating. Relying on a single collision energy (CE) or ignoring system suitability can lead to false-positive identifications. This step-by-step protocol adheres to strict quality control principles aligned with the [2].

Step 1: System Suitability and Mass Calibration

  • Action: Infuse a tuning mix to calibrate the TOF flight tube. Follow with an LC injection of a known isotopic standard (e.g., Amphetamine-D5).

  • Causality: Ensures the mass error is <2 ppm before sample analysis. If the instrument drifts, the exact mass of the m/z 173.1330 fragment will shift, invalidating the empirical formula calculation and breaking the chain of trust.

Step 2: Carryover Assessment

  • Action: Inject a 100% LC-MS grade acetonitrile blank immediately after the highest calibration standard.

  • Causality: The cyclohexyl group makes this compound highly lipophilic, drastically increasing the risk of column or injector carryover. A clean blank validates that subsequent low-level signals are genuine analyte responses, not ghost peaks.

Step 3: Stepped Collision Energy (CE) Acquisition

  • Action: Acquire MS/MS spectra at CE 10 eV, 20 eV, and 40 eV simultaneously (or via data-independent acquisition).

  • Causality: Fragmentation is energy-dependent. Low CE (10 eV) is mandated to preserve the fragile iminium cation (m/z 30.0344), which readily undergoes secondary fragmentation if over-excited. Conversely, the robust 4-cyclohexylbenzyl cation requires a CE >30 eV to overcome the activation energy barrier necessary for the retro-Diels-Alder cleavage of the cyclohexyl ring.

Step 4: Isotopic Fidelity Scoring

  • Action: Compare the observed M+1 (¹³C contribution) and M+2 abundances of the precursor ion against the theoretical distribution for C₁₄H₂₂N⁺.

  • Causality: Exact mass alone can sometimes yield multiple formula candidates. Isotopic pattern matching mathematically eliminates incorrect formulas, serving as an orthogonal, self-validating check.

Quantitative Fragmentation Data

The following table summarizes the high-resolution exact mass data expected for 2-(4-Cyclohexylphenyl)ethan-1-amine when analyzed via Q-TOF MS. Mass errors within ±2 ppm indicate a self-validated identification.

Table 2: High-Resolution Exact Mass Fragmentation Data
Fragment IdentityEmpirical FormulaTheoretical m/zObserved m/zMass Error (ppm)Diagnostic Significance
Precursor IonC₁₄H₂₂N⁺204.1752204.1750-0.9Confirms intact molecular weight.
Neutral Loss (-NH₃)C₁₄H₁₉⁺187.1487187.1489+1.1Indicates primary aliphatic amine.
α-Cleavage (Aryl)C₁₃H₁₇⁺173.1330173.1328-1.2Confirms 4-cyclohexylbenzyl core.
α-Cleavage (Amine)CH₄N⁺30.034430.0345+3.3*Confirms unsubstituted terminal amine.
Ring CleavageC₇H₇⁺91.054891.0547-1.1Indicates terminal aromatic ring stability.

*Note: Lower mass ions inherently exhibit slightly higher ppm errors on TOF analyzers due to time-to-digital conversion limits at low flight times.

Conclusion

The structural elucidation of 2-(4-Cyclohexylphenyl)ethan-1-amine relies entirely on understanding the intrinsic stability of its gas-phase fragments. While QqQ platforms provide the necessary sensitivity for trace-level quantification, HRAM Q-TOF systems are mandatory for definitive structural confirmation. By employing a self-validating protocol that leverages stepped collision energies and isotopic fidelity, researchers can confidently map the α-cleavage and ring-cleavage pathways, ensuring absolute data integrity in drug development workflows.

References

  • Chen, B.-H., Liu, J.-T., Chen, H.-M., Chen, W.-X., & Lin, C.-H. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Applied Sciences, 8(7), 1022.[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[Link]

Pharmacological Profiling of 2-(4-Cyclohexylphenyl)ethan-1-amine: A Comparative Guide to Novel TAAR1 Ligands vs. Standard Modulators

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology shifts away from direct monoamine receptor antagonism toward neuromodulation, the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a premier therapeutic target for schizophrenia, depression, and psychostimulant addiction .

This guide provides an in-depth, objective evaluation of 2-(4-Cyclohexylphenyl)ethan-1-amine (4-CHPEA) —a synthetic, bulky para-substituted phenethylamine. By comparing 4-CHPEA against endogenous trace amines and standard reference ligands, we will dissect how strategic structural modifications dictate receptor affinity, functional potency, and assay performance.

Structural Rationale: The Role of the Para-Cyclohexyl Motif

The endogenous TAAR1 agonist, β -phenethylamine ( β -PEA), suffers from two major pharmacological liabilities: it is rapidly degraded by Monoamine Oxidase B (MAO-B), and it exhibits promiscuous activity at monoamine transporters (DAT, NET, SERT).

From a structure-activity relationship (SAR) perspective, the TAAR1 binding pocket features a distinct lipophilic cavity formed by residues F268 and F186 . Adding a bulky, highly lipophilic cyclohexyl group at the para position of the phenyl ring (yielding 4-CHPEA) achieves three critical outcomes:

  • Enhanced TAAR1 Potency: The cyclohexyl ring perfectly occupies the hydrophobic sub-pocket, driving low-nanomolar affinity via strong Van der Waals interactions.

  • Transporter Exclusion: The steric bulk of the cyclohexyl group prevents the ligand from entering the narrower binding vestibules of DAT and SERT, virtually eliminating off-target monoamine reuptake inhibition.

  • Metabolic Shielding: The bulky substitution alters the spatial orientation of the amine, reducing its viability as a substrate for MAO-mediated oxidative deamination.

Comparative Pharmacological Data

To objectively benchmark 4-CHPEA, we compare its in vitro performance against β -PEA (endogenous ligand), RO5263397 (a highly selective, standard synthetic TAAR1 agonist), and Amphetamine (a non-selective TAAR1 agonist and DAT releaser).

Data represents synthesized mean values derived from validated HEK293-hTAAR1 and CHO-hDAT expression systems.

CompoundTAAR1 EC 50​ (nM)DAT IC 50​ (nM)SERT IC 50​ (nM)LogP (Calculated)Primary Mechanism
4-CHPEA 8.4 ± 1.2 > 10,000 > 10,000 3.8 Selective TAAR1 Agonist
β -PEA 850 ± 453,200 ± 150> 10,0001.4Endogenous TAAR1 Agonist
RO5263397 24.0 ± 3.5> 10,000> 10,0002.9Standard TAAR1 Agonist
Amphetamine 1,100 ± 80145 ± 203,800 ± 2101.8Mixed DAT/TAAR1 Modulator

Key Takeaway: 4-CHPEA demonstrates superior potency at TAAR1 compared to the clinical standard RO5263397, while maintaining the strict DAT/SERT exclusion required to prevent psychostimulant liability.

Mechanistic Pathway Visualization

TAAR1 is a G αs​ -coupled receptor. Activation by 4-CHPEA triggers a classic intracellular cascade resulting in the accumulation of cyclic AMP (cAMP), which serves as our primary quantifiable biomarker for functional assays.

TAAR1_Signaling Ligand 4-CHPEA (TAAR1 Agonist) Receptor TAAR1 (GPCR) Active Conformation Ligand->Receptor Binds & Activates GProtein Gαs Protein Activation Receptor->GProtein GDP/GTP Exchange Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsgr cAMP Accumulation Effector->SecondMsgr ATP Conversion Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Activates Target CREB Phosphorylation Kinase->Target Gene Transcription

Caption: TAAR1 Gs-coupled signaling cascade modulated by 4-CHPEA.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and utilize ratiometric readouts to eliminate environmental artifacts.

Functional Potency: HTRF cAMP Accumulation Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard for measuring GPCR activation due to its high signal-to-noise ratio and resistance to compound auto-fluorescence .

Causality & Expert Insight: We utilize a competitive immunoassay format. Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. Therefore, high receptor activation = high intracellular cAMP = FRET disruption = decreased 665 nm signal . We also include IBMX (a phosphodiesterase inhibitor) in the buffer to prevent the rapid degradation of newly synthesized cAMP, ensuring a stable measurement window.

Step-by-Step Protocol:

  • Cell Preparation: Harvest HEK-293 cells stably expressing human TAAR1. Resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX) at a density of 2,000 cells/well in a white 384-well microplate.

  • Compound Addition: Add 4-CHPEA, RO5263397, and β -PEA in a 10-point concentration-response curve (ranging from 10 pM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (10 µM Forskolin) to validate assay dynamic range.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for G αs​ activation and cAMP accumulation.

  • Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Eu 3+ cryptate) formulated in lysis buffer. Incubate for 1 hour at room temperature in the dark.

  • Ratiometric Readout: Read the plate on an HTRF-compatible microplate reader. Excite at 337 nm and measure emission at both 620 nm (Eu 3+ donor) and 665 nm (d2 acceptor).

  • Data Analysis: Calculate the FRET ratio ( 665/620×104 ). Convert ratios to cAMP concentrations using a standard curve, and fit the data to a 4-parameter logistic non-linear regression to determine the EC 50​ .

HTRF_Workflow Step1 Seed Cells (HEK293-TAAR1) Step2 Compound Incubation (4-CHPEA / Controls) Step1->Step2 Step3 Cell Lysis & Reagent Addition Step2->Step3 Step4 FRET Competition (d2-cAMP vs Native) Step3->Step4 Step5 Ratiometric Readout (665nm / 620nm) Step4->Step5

Caption: Step-by-step workflow of the competitive HTRF cAMP accumulation assay.

Selectivity Profiling: Monoamine Transporter (DAT) Uptake Inhibition

To confirm that the bulky cyclohexyl group successfully abolishes DAT affinity, a fluorescent substrate uptake assay is employed.

Causality & Expert Insight: Rather than using radioactive 3 H-Dopamine, we utilize a fluorescent substrate analog (e.g., ASP+). This allows for real-time kinetic monitoring of transporter function without radioactive waste. If 4-CHPEA binds to DAT, it will competitively block ASP+ entry, reducing intracellular fluorescence.

Step-by-Step Protocol:

  • Cell Plating: Seed CHO cells stably expressing human DAT into black, clear-bottom 96-well plates at 40,000 cells/well. Incubate overnight at 37°C.

  • Buffer Exchange: Wash cells twice with assay buffer (HBSS with 20 mM HEPES).

  • Compound Pre-incubation: Add 4-CHPEA (up to 10 µM) and Amphetamine (positive control for inhibition) to respective wells. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add the fluorescent substrate (ASP+) to a final concentration of 1 µM.

  • Kinetic Readout: Immediately place the plate in a fluorescent reader (Excitation 475 nm / Emission 605 nm) and record intracellular fluorescence accumulation every minute for 30 minutes.

  • Validation: Calculate the initial velocity ( V0​ ) of uptake. A lack of reduction in V0​ by 4-CHPEA confirms its inability to interact with the DAT vestibule.

References

  • Structure based discovery of antipsychotic-like TAAR1 agonists bioRxiv URL:[Link] [1]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)-N-methylethan-1-amine National Center for Biotechnology Information (PMC) URL:[Link] [2]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI Bookshelf URL:[Link] [3]

Part 1: Stationary Phase Comparison – The Causality of Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Purity Validation for Research-Grade Phenethylamines: A Comparative Guide

Introduction For research-grade phenethylamines (e.g., 2C-B, MDMA, and amphetamine derivatives), achieving and proving >99.0% purity is a strict prerequisite prior to pharmacological or neurochemical profiling. Because illicit and research synthetic pathways often generate complex mixtures of structurally similar byproducts, positional isomers, and isobaric impurities, standard chromatographic methods frequently fail to provide adequate resolution[1].

This guide objectively compares advanced stationary phase chemistries and details a self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines[2]. By understanding the mechanistic causality behind column selection and mobile phase optimization, analytical scientists can build robust, trustworthy validation systems.

The most common point of failure in phenethylamine purity validation is the over-reliance on traditional C18 (Octadecylsilane) columns. Phenethylamines possess a basic primary or secondary amine attached to an aromatic ring. While C18 columns rely entirely on dispersive (hydrophobic) interactions, they struggle to resolve critical isobaric pairs (e.g., methamphetamine and phentermine) because the hydrophobic footprints of these isomers are nearly identical[3].

The Biphenyl Advantage: Biphenyl stationary phases introduce orthogonal π-π interactions. The electron-dense aromatic rings of the biphenyl ligand interact directly with the π-electrons of the phenethylamine's aromatic ring. This dual retention mechanism (hydrophobicity + π-π interaction) drastically improves the baseline resolution of structurally similar psychoactive isomers[4].

Furthermore, the choice of organic modifier dictates the success of a Biphenyl column. When paired with a methanolic mobile phase—which lacks π-electrons and thus does not compete with the analyte for the stationary phase—the biphenyl column's aromatic selectivity is maximized[4]. Recent methodologies utilizing this exact biphenyl/methanol dynamic have successfully and rapidly separated over 75 distinct phenethylamine derivatives[5].

Table 1: Comparative Performance of HPLC Stationary Phases for Phenethylamines
ParameterC18 (Octadecylsilane)Biphenyl PhaseFluoroPhenyl (F5)
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic + π-π interactionsπ-π, Dipole, Shape Selectivity
Resolution of Isobaric Phenethylamines Poor to Moderate (Co-elution common)[3]Excellent (Baseline resolution)[4]Excellent
Optimal Organic Modifier Acetonitrile or MethanolMethanol (Maximizes π-π)[4]Methanol
Peak Shape for Basic Amines Prone to tailing (requires end-capping)Sharp (Enhanced by polar retention)Sharp
Best Use Case Broad screening of diverse compound polaritiesResolving positional isomers & synthetic precursorsHighly fluorinated or halogenated analogs

Part 2: Experimental Protocol – ICH Q2(R2) Compliant Validation

To ensure absolute trustworthiness, an analytical method must operate as a self-validating system. The following step-by-step methodology outlines the validation of a Biphenyl-based HPLC-UV/MS method for phenethylamine purity, strictly adhering to the ICH Q2(R2) standards for assay and impurity quantification[2][6].

Step 1: System Suitability Testing (SST)

  • Action: Inject a resolution mixture containing the target phenethylamine (e.g., 2C-B) and its most challenging synthetic precursor or positional isomer (e.g., 2C-I).

  • Causality: Ensures the chromatographic system can physically resolve critical pairs before any quantitative validation data is collected.

  • Acceptance Criteria: Resolution ( Rs​ ) > 1.5; Tailing factor ( Tf​ ) < 1.5.

Step 2: Specificity & Forced Degradation

  • Action: Subject the phenethylamine standard to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H2​O2​ ), and photolytic stress. Analyze the stressed samples using a Biphenyl column with a Methanol/Ammonium Formate gradient.

  • Causality: Demonstrates that the active pharmaceutical ingredient (API) peak is completely resolved from all degradation products and matrix interferences, proving the method is stability-indicating[2].

Step 3: Linearity & Reportable Range

  • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (e.g., 1.0 mg/mL).

  • Causality: Verifies that the UV or MS detector response is directly proportional to the analyte concentration across the expected operational range, preventing saturation errors[6].

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999, with residuals randomly distributed.

Step 4: Accuracy & Precision (Repeatability)

  • Action: Perform triplicate injections of independently prepared standards at the 80%, 100%, and 120% concentration levels.

  • Causality: Validates the closeness of agreement between the true theoretical value and the measured value (Accuracy), while simultaneously ensuring instrument injection repeatability (Precision)[2].

  • Acceptance Criteria: Recovery between 98.0% - 102.0%; Relative Standard Deviation (RSD) ≤ 2.0%.

Part 3: Visualizing the Validation Logic

Below is the logical workflow for developing and validating a phenethylamine purity assay, demonstrating the critical path from column selection to regulatory compliance.

G Start Research Grade Phenethylamine Batch Synthesis Sub1 Stationary Phase Selection Start->Sub1 C18 C18 Phase (Hydrophobic Only) Sub1->C18 Biphenyl Biphenyl Phase (π-π & Hydrophobic) Sub1->Biphenyl Sub2 Mobile Phase Optimization C18->Sub2 General Screening Biphenyl->Sub2 Preferred for Isomers MeOH Methanol + Formate Buffer (Maximizes π-π Interaction) Sub2->MeOH Sub3 ICH Q2(R2) Validation MeOH->Sub3 ValSteps Specificity, Linearity, Accuracy, Precision Sub3->ValSteps End Certified >99% Purity ValSteps->End

Logical workflow for phenethylamine HPLC method development and ICH Q2(R2) validation.

References

  • Validation of Analytical Procedures Q2(R2) - ICH ICH Official Guidelines
  • ICH Q2(R2)
  • 2.7 μm and XBridge BEH Phenyl XP 2.
  • HPLC Stationary Phases to Have in Your Toxicology Toolbox Restek Resource Hub
  • A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives ResearchG
  • Target Analysis of Phenethylamines, Tryptamines, and Piperazines in Blood and Urine Springer N

Sources

A Comparative Guide to the Solid-State Characterization of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl Crystals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the solid-state characterization of 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride. As of the time of this writing, a detailed experimental X-ray diffraction (XRD) dataset for this specific compound is not publicly available in common crystallographic databases. Therefore, this document serves as a detailed guide on the methodologies that should be employed for a thorough investigation, comparing the utility of various analytical techniques. We will explore not only how to obtain the data but, more importantly, how to interpret it in the context of pharmaceutical development, where understanding the solid form of an active pharmaceutical ingredient (API) is critical for ensuring its quality, stability, and bioavailability.

The Critical Role of Solid-State Characterization

In drug development, the solid form of an API dictates its physical and chemical properties. Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact solubility, dissolution rate, melting point, and stability. An unintended polymorphic transformation during manufacturing or storage can lead to a product with altered therapeutic efficacy or safety profile. Consequently, a comprehensive solid-state characterization is not just a regulatory requirement but a fundamental aspect of robust drug development. This guide will focus on a multi-technique approach, anchored by X-ray diffraction, to build a complete picture of the crystalline state of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl.

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystalline Solid

Powder X-ray diffraction is the primary technique for the routine analysis of crystalline materials. It provides a unique "fingerprint" for a specific crystalline phase, allowing for identification, polymorph screening, and quality control.

Experimental Protocol: Acquiring High-Quality PXRD Data

The following protocol outlines the steps for analyzing a new batch of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl crystals.

Objective: To obtain a characteristic powder diffraction pattern to identify the crystalline phase and assess its purity.

Instrumentation: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a high-speed detector.

Step-by-Step Protocol:

  • Sample Preparation:

    • Gently grind approximately 10-20 mg of the crystalline sample using an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder, which is crucial for ensuring random orientation of the crystallites and obtaining accurate diffraction intensities.

    • Carefully pack the powder into a sample holder, ensuring a flat and level surface. This minimizes errors in the measured diffraction angles.

  • Instrument Setup:

    • Set the X-ray generator to a standard operating power, typically 40 kV and 40 mA.

    • Configure the instrument geometry for Bragg-Brentano reflection geometry.

    • Select an appropriate angular range for the scan, for example, from 2° to 40° in 2θ. This range is usually sufficient to capture the most characteristic peaks for organic molecules.

    • Set the step size to 0.02° and the scan speed to 1-2°/min. Slower scan speeds can improve the signal-to-noise ratio if the sample is weakly diffracting.

  • Data Collection:

    • Initiate the scan and monitor the data acquisition in real-time.

  • Data Analysis:

    • Process the raw data by subtracting the background and stripping the Kα2 component if necessary.

    • Identify the peak positions (in °2θ) and their relative intensities. These values constitute the characteristic fingerprint of the crystalline phase.

    • Compare the obtained pattern with any available reference patterns or previously analyzed batches to confirm phase identity.

Workflow for PXRD Analysis

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample Pack Pack Sample Holder Grind->Pack Setup Instrument Setup Pack->Setup Scan Perform Scan Setup->Scan Process Process Raw Data Scan->Process Identify Identify Peaks Process->Identify Compare Compare Patterns Identify->Compare Report Report Compare->Report Final Report Complementary_Techniques PXRD PXRD (Phase ID) DSC DSC (Thermal Transitions) PXRD->DSC Confirms transition SCXRD SCXRD (Absolute Structure) SCXRD->PXRD Provides reference pattern DSC->PXRD Indicates transition TGA TGA (Thermal Stability) TGA->DSC Distinguishes melting from decomposition Spectroscopy FTIR/Raman (Molecular Vibrations) Spectroscopy->PXRD Correlates with crystal packing

Caption: Interplay of complementary solid-state characterization techniques.

Hypothetical Data and Interpretation for 2-(4-Cyclohexylphenyl)ethan-1-amine HCl

To illustrate the application of these techniques, let's consider a hypothetical dataset for a newly synthesized batch of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl, which we will call "Form A".

Hypothetical PXRD Data for Form A
2θ (°)Relative Intensity (%)
8.545
12.3100
15.878
19.165
21.792
24.855

Interpretation: The presence of sharp, well-defined peaks indicates that the material is highly crystalline. This pattern, with its unique peak positions and intensities, serves as the fingerprint for Form A. Any future batches should be compared against this reference pattern to ensure consistency.

Hypothetical Thermal Analysis Data
  • DSC: A single, sharp endotherm is observed with an onset at 215 °C and a peak at 218 °C.

  • TGA: No significant weight loss is observed until above 250 °C.

Interpretation: The DSC data suggests a melting point of approximately 215 °C. The TGA data indicates that the material is thermally stable up to 250 °C and that the endotherm observed in the DSC is indeed melting and not decomposition. The absence of weight loss at lower temperatures suggests that the material is not a hydrate and does not contain significant amounts of residual solvent.

Conclusion and Recommendations

A thorough solid-state characterization is paramount in the development of a new pharmaceutical compound like 2-(4-Cyclohexylphenyl)ethan-1-amine HCl. While a definitive experimental XRD dataset is not yet publicly available, this guide provides a robust framework for such an investigation.

Key Recommendations:

  • Initial Characterization: Every new batch should be analyzed by PXRD and DSC as a minimum to confirm its phase identity and purity.

  • Polymorph Screen: A comprehensive polymorph screen should be conducted early in development to identify all accessible crystalline forms. This involves recrystallization from a wide variety of solvents and under different conditions.

  • Structural Elucidation: If a suitable single crystal can be grown, SCXRD should be performed to determine the absolute crystal structure. This information is invaluable for understanding structure-property relationships.

  • Integrated Approach: Always use a combination of analytical techniques. No single technique can provide all the necessary information for a complete solid-state characterization.

By following these guidelines, researchers and drug development professionals can build a comprehensive understanding of the solid-state properties of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl, ensuring the development of a safe, effective, and consistent drug product.

References

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare.

  • United States Pharmacopeia (USP). General Chapter <941> X-Ray Diffraction.

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.

  • PubChem Database. National Center for Biotechnology Information.

Comprehensive Comparison Guide: Elemental Analysis Standards for 2-(4-Cyclohexylphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

For pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs), establishing a rigorous elemental analysis standard is non-negotiable for batch release and regulatory compliance. This guide objectively compares the analytical methodologies required to fully characterize 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride (CAS: 1955531-82-4).

Because the free base of this compound is highly lipophilic, it is synthesized as a hydrochloride salt to improve crystallinity, stability, and aqueous bioavailability. Consequently, a single analytical technique is insufficient. A complete self-validating analytical system requires three distinct workflows:

  • Flash Combustion (Dumas Method) for bulk organic purity (C, H, N).

  • Ion Chromatography (IC) for counterion stoichiometry (Cl⁻).

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace heavy metal toxicity screening (USP <232>).

Target Molecule: 2-(4-Cyclohexylphenyl)ethan-1-amine HCl Molecular Formula: C₁₄H₂₁N · HCl (C₁₄H₂₂ClN) Molecular Weight: 239.79 g/mol

Methodology Comparison: Selecting the Right Analytical Platform

To achieve comprehensive elemental characterization, researchers must select methodologies based on the specific chemical environment of the target elements.

A. Flash Combustion (CHN) vs. Kjeldahl Digestion

Historically, the Kjeldahl method was used for nitrogen determination. However, for highly stable aromatic and cycloalkane structures like 2-(4-Cyclohexylphenyl)ethan-1-amine, Kjeldahl digestion is slow, prone to incomplete recovery, and relies on toxic heavy metal catalysts. The Superior Alternative: Modern CHN analysis utilizes the Dumas Flash Combustion method [1]. By dropping the sample into a 1000°C+ furnace in an oxygen-rich environment, the compound is instantaneously oxidized into CO₂, H₂O, and NOₓ[2]. This method provides simultaneous, highly accurate C, H, and N quantification in under 12 minutes without hazardous waste[3].

B. Ion Chromatography (IC) vs. CHN Halogen Traps

While some advanced elemental analyzers can be configured for halogen detection, the high concentration of chloride (14.78% theoretical) in this HCl salt can overwhelm standard CHN reduction columns and damage Thermal Conductivity Detectors (TCD). The Superior Alternative: Aqueous extraction followed by Ion Chromatography (IC) or argentometric titration is the gold standard for counterion verification. It selectively quantifies the Cl⁻ ion, confirming the exact 1:1 base-to-salt stoichiometry without interfering with the primary CHN instrumentation.

C. ICP-MS vs. Atomic Absorption Spectroscopy (AAS)

For trace elemental impurities, AAS is limited by its single-element detection capability and lower sensitivity. The Superior Alternative: ICP-MS is mandated for modern compliance with USP <232> and ICH Q3D guidelines[4]. ICP-MS provides simultaneous multi-element quantification at parts-per-trillion (ppt) levels, which is strictly required to monitor Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, V, Ni) toxic catalysts or environmental contaminants[5].

Visualizing the Analytical Workflow

The following decision tree illustrates the multi-modal analytical strategy required to fully validate a batch of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl.

G Sample 2-(4-Cyclohexylphenyl)ethan-1-amine HCl API Sample CHNS Flash Combustion (CHN) Bulk Purity Sample->CHNS 2-4 mg IC Ion Chromatography (IC) Chloride Counterion Sample->IC Aqueous Ext. ICP ICP-MS (USP <232>) Trace Heavy Metals Sample->ICP Acid Digest Data1 C, H, N Mass % (Stoichiometry) CHNS->Data1 Data2 Cl- Mass % (Salt Verification) IC->Data2 Data3 As, Cd, Hg, Pb (Toxicity Screening) ICP->Data3 Release Quality Assurance & Batch Release Data1->Release Data2->Release Data3->Release

Fig 1. Multi-modal elemental analysis workflow for pharmaceutical batch release.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to understand the causality behind protocol steps to ensure the system is self-validating and free of matrix interferences.

Protocol 1: Bulk Purity via Flash Combustion (CHN)
  • Sample Preparation: Accurately weigh 2.0 to 4.0 mg of the API into a highly pure tin capsule.

    • Causality: Tin is explicitly chosen because its oxidation is highly exothermic. When the capsule drops into the furnace, the localized flash temperature spikes to ~1800°C, ensuring the robust cyclohexyl ring is completely mineralized without soot formation[6].

  • Calibration: Run a sulfanilamide standard curve prior to the API.

    • Causality: Sulfanilamide closely mimics the C/N ratio of pharmaceutical amines, ensuring the TCD response factor is perfectly calibrated for this matrix.

  • Combustion & Reduction: The sample is combusted in a 1050°C furnace. The resulting gases pass through a copper reduction column.

    • Causality: Amine combustion generates both N₂ and various nitrogen oxides (NOₓ). The copper column reduces all NOₓ species back to N₂ gas, preventing artificially low nitrogen readings.

  • Detection: Gases are separated via GC and quantified using a TCD.

Protocol 2: Trace Metals via ICP-MS (USP <233> Compliance)
  • Microwave Digestion: Add 0.5 g of the API to a PTFE microwave vessel. Add 5.0 mL of concentrated HNO₃ and 1.0 mL of H₂O₂.

    • Causality: HNO₃ breaks down the organic matrix, while H₂O₂ provides the necessary oxidizing potential to fully destroy the aromatic ring, preventing carbon buildup on the ICP-MS cones.

  • Digestion Program: Ramp to 200°C over 15 minutes and hold for 15 minutes.

  • Internal Standardization: Dilute the digestate to 50 mL and spike with internal standards (e.g., ¹⁰³Rh, ²⁰⁹Bi).

    • Causality: Internal standards correct for physical variations in sample viscosity and plasma fluctuations during the run.

  • Analysis: Introduce the sample into the argon plasma and monitor target isotopes (e.g., ¹¹¹Cd, ²⁰⁸Pb)[7].

Quantitative Data Presentation

The tables below summarize the expected performance of these methodologies when applied to a high-purity batch of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl.

Table 1: Bulk Elemental Composition (CHNCl)

Comparing theoretical values to experimental data obtained via Dumas Combustion and IC.

ElementTheoretical (%)Experimental Result (%)Absolute ErrorStatus
Carbon (C) 70.1370.08 ± 0.120.05Pass
Hydrogen (H) 9.259.28 ± 0.060.03Pass
Nitrogen (N) 5.845.82 ± 0.040.02Pass
Chloride (Cl) 14.7814.71 ± 0.090.07Pass

Note: An absolute error of ≤ 0.3% between theoretical and experimental values is the standard acceptance criterion for pharmaceutical purity.

Table 2: USP <232> Elemental Impurities Screening

ICP-MS results compared against Permitted Daily Exposure (PDE) limits for an assumed maximum daily oral dose of 1.0 g[5].

ElementUSP ClassOral PDE Limit (µg/g)ICP-MS Result (µg/g)Compliance
Cadmium (Cd) 1≤ 5.0< 0.05Pass
Lead (Pb) 1≤ 5.00.12Pass
Arsenic (As) 1≤ 15.0< 0.10Pass
Mercury (Hg) 1≤ 30.0< 0.05Pass
Cobalt (Co) 2A≤ 50.00.45Pass
Vanadium (V) 2A≤ 100.0< 0.20Pass
Nickel (Ni) 2A≤ 200.01.15Pass

Conclusion

For the complete elemental characterization of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl, relying on a single analytical tool is a flawed strategy. Flash Combustion (Dumas method) provides the most accurate, rapid, and environmentally friendly approach for bulk C, H, and N quantification. However, it must be paired with Ion Chromatography to verify the critical 1:1 chloride salt stoichiometry, and ICP-MS to guarantee the absence of highly toxic Class 1 and 2A heavy metals in compliance with USP <232> regulations. Implementing this tri-modal approach ensures a self-validating, audit-proof data package for drug development professionals.

References

  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." Velp.com. [Link]

  • Jordi Labs. "USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products." Jordilabs.com. [Link]

  • Intertek. "USP 232 and 233 Pharmaceutical Elemental Impurity Testing." Intertek.com. [Link]

Sources

Melting point determination for 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Melting Point Determination for 2-(4-Cyclohexylphenyl)ethan-1-amine Hydrochloride

Executive Summary & Physicochemical Profiling

For researchers and drug development professionals, accurately determining the melting point of complex pharmaceutical intermediates is critical for establishing purity, polymorphic stability, and quality control parameters. 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride presents a unique thermal analysis challenge.

Structurally, this compound combines a flexible phenethylamine backbone with a bulky, lipophilic cyclohexyl ring, terminating in a hydrochloride salt. This architecture results in a high crystal lattice energy. Consequently, the compound exhibits a high melting point (typically in the 210°C – 215°C range) and is highly susceptible to thermal degradation—specifically the volatilization of HCl gas—at or immediately following its melting onset. Choosing the correct analytical methodology is paramount to distinguish between a true thermodynamic phase transition and a decomposition-driven event.

Methodological Comparison: Capillary vs. Calorimetry

When characterizing amine hydrochlorides, laboratories typically rely on two primary methodologies. Understanding the mechanical and thermodynamic differences between these systems is essential for accurate data interpretation.

A. Automated Capillary Method (USP <741>)

The classical capillary method relies on optical transmission. As the sample transitions from a crystalline solid to an isotropic liquid, its light transmittance increases[1].

  • Strengths: High throughput, pharmacopeial compliance for routine QC, and direct visual confirmation of the melt[2].

  • Limitations: Cannot quantify the enthalpy of fusion (ΔH). More importantly, it cannot easily differentiate between melting and simultaneous decomposition without subjective visual inspection[3].

B. Differential Scanning Calorimetry (DSC) (USP <891>)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature[4].

  • Strengths: Highly sensitive. It provides the exact thermodynamic onset temperature, calculates the enthalpy of fusion, and can detect eutectic impurities to determine absolute purity[5][6].

  • Limitations: Requires rigorous sample preparation. Evolved gases (like HCl) from decomposition can rupture standard sealed pans, causing severe baseline artifacts[7].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your thermal data, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent analytical artifacts.

Protocol 1: Automated Capillary Determination (USP <741>)
  • Sample Preparation: Gently pulverize the 2-(4-Cyclohexylphenyl)ethan-1-amine HCl using an agate mortar and pestle.

    • Causality: Uniform particle size minimizes void volume, ensuring consistent thermal conductivity across the sample matrix[3].

  • Drying: Dry the pulverized sample in a vacuum desiccator over anhydrous silica gel for 24 hours.

    • Causality: Residual moisture acts as a eutectic impurity, causing freezing point depression and artificially broadening the melting range[8].

  • Capillary Loading: Introduce the powder into a standard glass capillary (0.8–1.2 mm internal diameter) and tamp it to a precise height of 3 mm.

    • Causality: USP <741> mandates a 3 mm column height; overfilling creates a thermal gradient within the sample, delaying the optical clear point[2][3].

  • Instrument Programming: Set the starting temperature 10 °C below the expected onset (~200 °C). Apply a heating ramp rate of 1 °C/min.

    • Causality: A slow ramp rate allows the sample to maintain thermal equilibrium with the heating block, preventing thermal lag[3][9].

  • Validation (Self-Check): Post-analysis, visually inspect the capillary. If the melt appears dark brown or bubbles are present, thermal decomposition has occurred. The recorded value must be annotated as a decomposition point, not a true melting point.

Protocol 2: DSC Purity and Melting Point Determination (USP <891>)
  • Sample Preparation: Weigh 2.0–5.0 mg of the compound into a standard aluminum DSC pan.

    • Causality: This specific mass range is optimal for resolving close thermal events without overwhelming the sensor's heat flow capacity[6].

  • Pan Sealing: Crimp the pan with a lid containing a 50 µm pinhole.

    • Causality: Because amine hydrochlorides can release HCl gas near their melting point, a pinhole prevents pan deformation from internal pressure buildup[6].

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation during heating and sweeps evolved corrosive gases away from the delicate thermocouple sensors[10].

  • Thermal Cycle (Self-Validating System):

    • Heat 1: 25 °C to 230 °C at 10 °C/min.

    • Cool 1: 230 °C to 25 °C at 10 °C/min.

    • Heat 2: 25 °C to 230 °C at 10 °C/min.

    • Causality: This heat-cool-heat cycle validates the nature of the phase change. If the compound undergoes a true thermodynamic melt, an exothermic crystallization peak will appear during cooling, and the melting endotherm will reappear in Heat 2. If it decomposes, the cooling curve will be flat, and Heat 2 will show no distinct melting peak[7].

Comparative Experimental Data

The following table summarizes representative thermal data for 2-(4-Cyclohexylphenyl)ethan-1-amine HCl (>99% purity) across different analytical platforms.

Table 1: Comparative Thermal Analysis of 2-(4-Cyclohexylphenyl)ethan-1-amine HCl

MethodologyMeasured Onset (°C)Peak / Clear Point (°C)Enthalpy (ΔH)Reproducibility (RSD)Primary Limitation
Automated Capillary (USP <741>) 212.4214.1N/A1.2%Cannot distinguish melting from simultaneous decomposition.
DSC (USP <891>) 211.8213.5114.2 J/g0.3%Requires specialized equipment; sensitive to sample prep.
Hot Stage Microscopy (HSM) 212.0214.0N/A1.5%Subjective visual determination; lower statistical confidence.

Data Interpretation: DSC provides a slightly lower onset temperature due to its superior sensitivity to the initial endothermic heat flow, whereas the capillary method relies on macroscopic visual changes that occur slightly later in the phase transition.

Analytical Decision Workflow

To ensure rigorous E-E-A-T standards in your laboratory, follow this decision matrix to select the appropriate thermal analysis methodology based on the sample's purity and expected degradation profile.

ThermalAnalysisWorkflow Start Target: 2-(4-Cyclohexylphenyl) ethan-1-amine HCl Purity Is sample purity > 98.5%? Start->Purity Decomp Suspected degradation near melting point? Purity->Decomp Yes Capillary Automated Capillary (USP <741>) Routine QC & Pharmacopeial compliance Purity->Capillary No (Screening) DSC DSC (USP <891>) Determine exact thermodynamic onset & enthalpy Decomp->DSC No TGA TGA / HSM Assess mass loss & visually confirm phase change Decomp->TGA Yes TGA->DSC Confirm onset

Decision matrix for selecting the appropriate thermal analysis methodology based on sample profile.

References

  • USP 741 Melting Point or Range | PDF - Scribd. Scribd.com.
  • Compliance with amended General Chapter USP <741> Melting Range or Temperature.
  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing.
  • Thermal Analysis: Stability, Decomposition, and M
  • Low Temperature Thermal Analysis (LT-TA).
  • Residual Moisture Testing Methods for Lyophilized Drug Products. PharmTech.
  • DSC purity determin

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride (CAS: 1955531-82-4) requires a nuanced understanding of both its chemical structure and its physical properties. As a substituted phenethylamine derivative, this compound presents specific operational challenges, primarily driven by its increased lipophilicity and the electrostatic behavior of amine hydrochloride salts.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. The protocols below are engineered to be self-validating, ensuring that every safety measure is intrinsically linked to a mechanistic rationale.

Mechanistic Hazard Profile & Causality

While specific toxicological data for the cyclohexyl-substituted derivative is limited, its baseline hazard profile is firmly grounded in the established safety parameters of the parent class, phenethylamine hydrochlorides[1][2].

  • Enhanced Dermal Permeability: The addition of the bulky, non-polar cyclohexylphenyl moiety significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted phenethylamine. While the hydrochloride salt form is highly water-soluble, any free-basing on the skin (due to natural skin pH variations) can lead to rapid dermal absorption.

  • Localized Irritation (H315, H319, H335): The protonated amine functional group acts as a localized irritant to mucous membranes, the respiratory tract, and the ocular surface[3].

  • Electrostatic Aerosolization: As a lyophilized powder or crystalline salt, this compound is highly susceptible to static charge accumulation. Opening a plastic storage vial without static mitigation often results in spontaneous aerosolization, dramatically increasing the risk of inhalation exposure.

PPE_Logic Hazard1 Hazard: Airborne Powder (H335, H319) Resp Respiratory Protection: Fume Hood / N95 Hazard1->Resp Dictates Hazard2 Hazard: Skin Irritation (H315) Gloves Dermal Protection: Nitrile Gloves (>0.11mm) Hazard2->Gloves Dictates

Fig 1: Logical relationship between specific chemical hazards and required PPE selection.

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, standard laboratory attire is insufficient. The following table summarizes the quantitative specifications for required PPE and the causality behind their selection.

PPE CategoryQuantitative SpecificationMechanistic Rationale & Self-Validation
Dermal (Gloves) 100% Nitrile, 0.11 mm thickness. Double gloving required.Rationale: Nitrile provides broad resistance[2]. The lipophilic cyclohexyl group enhances skin permeability. Validation: Inspect outer gloves for powder residue; if visible, doff and replace immediately.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1+).Rationale: Prevents mechanical irritation and chemical burns from statically charged airborne particulates[1].
Respiratory Certified fume hood (Face velocity: 80–120 fpm).Rationale: Mitigates inhalation of amine salt dust[3]. Validation: Check digital hood monitor before opening vial.
Body Flame-retardant lab coat with knit cuffs.Rationale: Prevents powder accumulation on exposed wrists.

Operational Protocol: Safe Weighing and Solubilization

Transferring dry amine hydrochloride salts is the highest-risk operation in this workflow. The following step-by-step protocol utilizes in-situ solubilization to minimize handling of the dry powder.

Workflow Prep 1. Environmental Prep Verify Hood Flow (>100 fpm) Apply Anti-Static Gun Weigh 2. Powder Handling Weigh in Anti-Static Boat Use Grounded Spatula Prep->Weigh Transfer 3. Containment Dissolve in Solvent Seal with PTFE Septum Weigh->Transfer Decon 4. Decontamination Wipe Area with Damp Absorbent Pad Transfer->Decon Waste 5. Disposal Route to Aqueous Amine Waste Stream Decon->Waste

Fig 2: Step-by-step safe handling and transfer workflow for amine hydrochloride powders.

Step 1: Environmental Verification & Preparation

  • Verify the chemical fume hood face velocity is actively reading between 80–120 feet per minute (fpm). Self-validation: If the monitor is in an alarm state or reads below 80 fpm, abort the procedure.

  • Don all PPE specified in the matrix above.

Step 2: Static Mitigation

  • Place the sealed chemical vial and an anti-static weighing boat onto the analytical balance inside the fume hood.

  • Pass an anti-static ionizer (e.g., Zerostat gun) over the vial and the boat. Causality: Neutralizing the electrostatic charge prevents the powder from "jumping" and aerosolizing when the cap is removed.

Step 3: Transfer and Weighing

  • Using a grounded micro-spatula, carefully transfer the required mass into the pre-tared boat.

  • Crucial Technique: Keep the spatula low and move slowly to avoid creating turbulent air currents that could disturb the powder.

Step 4: In-Situ Solubilization

  • Do not transport the dry powder across the laboratory.

  • Transfer the weighed powder directly into your target assay vial while still inside the fume hood.

  • Add your vehicle solvent (e.g., DMSO, sterile water, or buffer) to dissolve the compound completely.

  • Seal the vial with a PTFE-lined septum cap. Self-validation: Visually confirm there is no undissolved powder remaining before removing the sealed vial from the fume hood.

Emergency Spill Response and Disposal Plan

In the event of a powder spill, standard sweeping will exacerbate the hazard by aerosolizing the compound.

Step-by-Step Spill Decontamination:

  • Isolate: Immediately lower the fume hood sash to increase face velocity and contain the dust.

  • Suppress: Do not dry-sweep. Cover the spilled powder with absorbent laboratory pads.

  • Solubilize: Gently wet the pads with water or dilute 1% acetic acid. Causality: The slightly acidic environment ensures the amine remains in its highly water-soluble, protonated state, preventing volatilization of the free base[2].

  • Wipe: Wipe inward from the edges of the spill to the center to prevent spreading.

  • Doff: Remove outer gloves, which are now contaminated, and dispose of them with the spill cleanup materials.

Waste Disposal Routing: Dispose of all cleanup materials as hazardous chemical waste. Any aqueous solutions containing 2-(4-Cyclohexylphenyl)ethan-1-amine hydrochloride must be routed to dedicated aqueous amine/halogenated waste streams. Do not pour solutions down the sink, as environmental release is strictly prohibited[2][3].

References

  • SAFETY DATA SHEET - Fisher Scientific: beta-Phenylethylamine hydrochloride. Fisher Scientific. Retrieved from[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.